Product packaging for Ethylidene dimethacrylate(Cat. No.:CAS No. 25073-88-5)

Ethylidene dimethacrylate

Cat. No.: B1629243
CAS No.: 25073-88-5
M. Wt: 198.22 g/mol
InChI Key: CARZNHSZGXCIJM-UHFFFAOYSA-N
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Description

Contextualization of Multifunctional Monomers in Polymer Synthesis

Multifunctional monomers are chemical compounds that possess two or more reactive functional groups, which enable them to form multiple covalent bonds during polymerization. This capability is fundamental to the synthesis of crosslinked polymer networks, which are characterized by their three-dimensional structures and essentially infinite molecular weight. Current time information in Bangalore, IN. Unlike bifunctional monomers that form linear polymer chains, the inclusion of multifunctional monomers introduces branch points that connect multiple chains, leading to the formation of a robust network structure. Current time information in Bangalore, IN.

These networks often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts. The functionality of the monomer—the number of reactive sites—directly influences the degree of crosslinking, which in turn governs the properties of the final polymer. Dimethacrylates, a key class of multifunctional monomers, are widely used to create densely crosslinked, glassy polymer networks that offer high modulus and strength. nih.gov Their application is particularly prominent in fields requiring durable materials, such as in dental restorative composites. nih.govmdpi.com

Academic Significance of Research on Ethylidene Dimethacrylate and Related Alkylidene Dimethacrylates

This compound is an alkylidene dimethacrylate, a class of difunctional monomers characterized by two methacrylate (B99206) groups linked by an alkylidene bridge. While its isomer, ethylene (B1197577) glycol dimethacrylate (EGDMA), has been the subject of extensive research, this compound represents a specific molecular architecture with distinct academic interest. kpi.uanih.govmdpi.com The primary academic significance lies in understanding how the structure of the alkylidene linkage, as opposed to other types of spacer groups, influences polymerization kinetics and the final properties of the polymer network.

Research into alkylidene-containing compounds is prevalent in various areas of chemistry, including in the development of highly active metathesis catalysts, highlighting the chemical importance of the alkylidene functional group itself. acs.orgresearchgate.netrsc.org In polymer science, the structure of the monomer is a crucial factor in determining the physicochemical and mechanical performance of the resulting polymer network. mdpi.com The specific geometry and electronic nature of the ethylidene bridge in this compound can affect the rotational freedom of the monomer, the reactivity of the methacrylate groups, and the packing of the resulting polymer chains. Although less studied than EGDMA, this compound has been noted in pyrolysis studies and patent literature concerning the formation of porous polymers. rsc.orggoogle.com The academic inquiry into such specific monomers is driven by the continuous search for new polymers with precisely controlled properties.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number25073-88-5
Molecular FormulaC10H14O4
Boiling Point100 °C
Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Overview of Research Trajectories and Scholarly Contributions Pertaining to Dimethacrylate Systems

Scholarly research on dimethacrylate systems has largely focused on establishing clear structure-property relationships. mdpi.comnih.govpocketdentistry.com The overarching goal is to facilitate the rational design of improved materials by understanding how the monomer's molecular structure translates into macroscopic polymer properties. nih.gov This research trajectory has moved from empirical formulation to a more predictive science based on fundamental polymer chemistry principles.

Key areas of investigation include:

Polymerization Kinetics and Degree of Conversion (DC): A significant portion of research has been dedicated to studying the photopolymerization kinetics of dimethacrylates. nih.gov The final DC is a critical parameter, as incomplete conversion can compromise mechanical properties and biocompatibility. mdpi.compocketdentistry.com Studies have shown that the DC in dimethacrylate networks typically ranges from 50% to 75% and is heavily influenced by monomer structure, viscosity, and the formation of glassy networks that can trap unreacted double bonds. mdpi.com

Structure and Mechanical Properties: Researchers have systematically investigated how variations in the dimethacrylate backbone—such as the inclusion of rigid aromatic units (e.g., Bis-GMA), flexible aliphatic chains (e.g., TEGDMA), or urethane (B1682113) linkages (e.g., UDMA)—affect the mechanical performance of the final polymer. nih.govmdpi.com For instance, rigid backbones tend to increase stiffness and strength, while flexible chains can improve impact resistance, though this is also dependent on network heterogeneity. nih.govmdpi.com

Polymerization Shrinkage and Stress: A major challenge in the use of dimethacrylates, particularly in applications like dental fillings, is the volumetric shrinkage that occurs during polymerization. This can lead to stress development, which may compromise the integrity of the material or its interface with other substrates. nih.gov Research has focused on designing monomers with larger molecular volumes or developing novel polymerization strategies to mitigate shrinkage and stress. nih.govpocketdentistry.com

The collective scholarly contribution in this area has been to build a comprehensive understanding of how to tailor the chemical structure of dimethacrylate monomers to control network formation and ultimately achieve desired physical and mechanical outcomes in the final polymer. mdpi.com

Table 2: Comparative Properties of Common Dimethacrylate Monomers

MonomerKey Structural FeatureTypical ViscositySignificance in Research
Bis-GMA Rigid aromatic backbone, hydroxyl groupsHighProvides toughness and strength; high viscosity requires dilution. pocketdentistry.commdpi.com
TEGDMA Flexible oligoether chainLowUsed as a diluent to reduce viscosity, but can increase shrinkage. pocketdentistry.commdpi.com
UDMA Urethane linkages, aliphatic chainModerate to HighOffers good mechanical properties and potential for hydrogen bonding. mdpi.comchemblink.com
This table provides a qualitative comparison based on findings from multiple studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1629243 Ethylidene dimethacrylate CAS No. 25073-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25073-88-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O4/c1-6(2)9(11)13-8(5)14-10(12)7(3)4/h8H,1,3H2,2,4-5H3

InChI Key

CARZNHSZGXCIJM-UHFFFAOYSA-N

SMILES

CC(OC(=O)C(=C)C)OC(=O)C(=C)C

Canonical SMILES

CC(OC(=O)C(=C)C)OC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for Ethylidene Dimethacrylate and Analogous Dimethacrylate Monomers

Esterification Pathways for Dimethacrylate Monomer Synthesis

Direct esterification is a fundamental and widely employed method for the synthesis of dimethacrylate monomers. This pathway involves the reaction of a diol, such as ethylene (B1197577) glycol (as an analogue for the precursor to ethylidene dimethacrylate), with two equivalents of methacrylic acid. The reaction is typically conducted in the presence of an acid catalyst to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of the diol. ikm.org.my

HO-R-OH + 2 CH₂(C(CH₃))COOH ⇌ CH₂(C(CH₃))COO-R-OOC(C(CH₃))CH₂ + 2 H₂O

Where R represents the alkyl group from the diol. A crucial aspect of this equilibrium-limited reaction is the continuous removal of water, which is formed as a byproduct. This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under vacuum. The removal of water shifts the equilibrium towards the formation of the desired dimethacrylate product, thereby increasing the reaction yield. ikm.org.my

Transesterification Processes in the Production of Dimethacrylates

Transesterification offers an alternative route to dimethacrylate monomers and involves the reaction of a diol with a methacrylate (B99206) ester, typically methyl methacrylate (MMA). In this process, the alkyl group of the ester is exchanged with the diol. This method can be advantageous under certain conditions, particularly when the starting diol has limited solubility or stability in the presence of strong acids at elevated temperatures. researchgate.net

The general transesterification reaction is as follows:

HO-R-OH + 2 CH₂(C(CH₃))COOCH₃ ⇌ CH₂(C(CH₃))COO-R-OOC(C(CH₃))CH₂ + 2 CH₃OH

Similar to esterification, transesterification is also an equilibrium reaction. The removal of the alcohol byproduct, in this case, methanol, is essential to drive the reaction to completion. researchgate.net This is often achieved by distillation. Transesterification can be catalyzed by both acids and bases. However, side reactions, such as Michael addition of the diol to the methacrylate double bond, can occur, particularly under basic catalysis, leading to the formation of byproducts and a more complex product mixture. tandfonline.com

Catalytic Systems and Their Influence on Synthetic Yield and Purity

The choice of catalyst is a critical factor that significantly influences the reaction rate, yield, and purity of the resulting dimethacrylate monomer. Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Strong protic acids are commonly used as catalysts in the direct esterification of diols with methacrylic acid. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.netiitm.ac.in The catalytic mechanism involves the protonation of the carbonyl oxygen of methacrylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.

Studies have shown that the concentration of the acid catalyst has a direct impact on the reaction rate. For instance, in the esterification of triethylene glycol with methacrylic acid, an increase in the concentration of sulfuric acid or methane (B114726) sulfonic acid leads to a higher conversion of the acid. niscpr.res.in However, the use of strong, homogeneous acid catalysts can lead to challenges in product purification, as they need to be neutralized and removed from the final product. This can generate significant waste and may cause degradation of the desired product. iitm.ac.in

Heteropolyacids (HPAs), such as silicotungstic acid (STA) and phosphotungstic acid (PTA), have emerged as highly active and selective catalysts for esterification reactions. They have been shown to exhibit higher activity compared to conventional mineral acids like H₂SO₄ and Lewis acids like BF₃ in the esterification of ethylene glycol with methacrylic acid. scispace.com The high acidity and unique structure of HPAs contribute to their catalytic efficacy.

CatalystConversion (%) (5h, 353 K)
p-Toluenesulfonic acid (PTSA)~45
Sulfuric acid (H₂SO₄)~53
Silicotungstic acid (STA)~65
Phosphotungstic acid (PTA)~60

Data adapted from a study on the esterification of ethylene glycol with methacrylic acid. scispace.com

A variety of metal-based compounds are effective catalysts for the transesterification synthesis of dimethacrylates. These catalysts can range from simple alkali metal salts to more complex organometallic compounds. For instance, potassium carbonate (K₂CO₃) is a commonly used basic catalyst for the transesterification of methyl methacrylate with oligoethylene glycols. tandfonline.com

Organotin compounds, such as dibutyltin (B87310) oxide, have also been employed as catalysts. google.com More recently, catalyst systems based on other metals have been explored. For example, sodium(I) or magnesium(II) aryloxides have been developed for the chemoselective transesterification of methyl (meth)acrylates, proceeding under mild conditions and minimizing side reactions. researchgate.net Zinc-based catalysts are also common for promoting transesterification reactions. dntb.gov.ua In some cases, bimetallic oxide clusters, such as those containing rhodium and ruthenium, have shown high efficiency in related ester production reactions. labmanager.com

In recent years, there has been a significant push towards the development of environmentally friendly or "green" catalysts for chemical synthesis to minimize waste and avoid the use of hazardous materials. In the context of dimethacrylate synthesis, this has led to the exploration of solid acid catalysts and other reusable catalytic systems.

Acid-activated clays (B1170129), such as montmorillonite (B579905), have shown promise as low-cost, eco-friendly catalysts for esterification reactions. For example, Maghnite-H+, a proton-exchanged montmorillonite clay, has been successfully used as a catalyst for the synthesis of a dimethacrylate macromonomer. researchgate.net The use of such solid catalysts simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. Studies on the polymerization of ethylene glycol dimethacrylate have also utilized Algerian clay as an eco-catalyst. bcrec.id

Other sustainable approaches include the use of sulfonated carbon catalysts derived from biomass and solid phase ionic liquid catalysts, which offer high thermal stability and catalytic activity. rsc.org The development of these eco-catalysts is a crucial step towards more sustainable manufacturing processes for dimethacrylate monomers.

Eco-Catalyst TypeExampleApplication
Modified ClayMaghnite-H+Synthesis of dimethacrylate macromonomers. researchgate.net
Supported HeteropolyacidPTA on ZSM-5Esterification of ethylene glycol with methacrylic acid. scispace.com
Sulfonated CarbonDerived from oil-cake wasteBiodiesel production (esterification). rsc.org
Solid Phase Ionic LiquidAcid functionalized PILEsterification of methacrylic acid with methanol. rsc.org

Optimization of Reaction Conditions for Enhanced Monomer Formation

To maximize the yield and purity of this compound and its analogues, optimization of reaction conditions is paramount. Key parameters that are typically controlled include temperature, reactant molar ratio, catalyst concentration, and reaction time.

Temperature: The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote side reactions, such as polymerization of the methacrylate groups. Therefore, a balance must be struck. For the esterification of ethylene glycol with methacrylic acid, reactions are often carried out at temperatures around 110°C. ikm.org.my

Reactant Molar Ratio: The stoichiometry of the reactants plays a critical role in determining the product distribution. In the synthesis of dimethacrylates, a slight excess of the methacrylic acid or methacrylate ester is often used to ensure complete conversion of the diol and to shift the equilibrium towards the desired product. ikm.org.my However, a large excess can make purification more difficult.

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. As shown in studies on acid-catalyzed esterification, increasing the catalyst concentration can lead to higher conversions in a shorter time. niscpr.res.in However, higher catalyst loading can also increase the likelihood of side reactions and complicates purification.

Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved. Prolonged reaction times at high temperatures can lead to product degradation or polymerization. Kinetic studies, which track the change in reactant and product concentrations over time, are essential for determining the optimal reaction duration. For example, in the synthesis of ethylene glycol dimethacrylate via esterification, the reaction progress can be monitored by measuring the acidity index of the reaction mixture over several hours. ikm.org.my

By carefully controlling these parameters, the synthesis of this compound and analogous monomers can be optimized to achieve high yields and purity, which are crucial for their application in polymer synthesis.

Purification and Isolation Techniques for High-Purity Dimethacrylate Monomers

The synthesis of dimethacrylate monomers often results in a mixture containing the desired product, unreacted starting materials, byproducts, and polymerization inhibitors. The presence of these impurities can significantly affect the monomer's subsequent polymerization behavior and the final properties of the resulting polymer. Therefore, effective purification and isolation techniques are crucial to obtain high-purity dimethacrylate monomers suitable for their intended applications, particularly in fields like dental materials and biomedical devices. google.comgoogle.com A variety of methods are employed, often in combination, to achieve the desired level of purity.

Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture. In the purification of dimethacrylate monomers, it is frequently used to remove unreacted starting materials and byproducts. The choice of the stationary phase and the mobile phase is critical for achieving good separation.

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of dimethacrylate monomers due to its polarity and ability to separate compounds based on their differential adsorption.

Mobile Phase: A solvent system, or mobile phase, is passed through the column to elute the components of the mixture at different rates. The selection of the mobile phase depends on the polarity of the compounds to be separated. For dimethacrylate monomers, non-polar to moderately polar solvent mixtures are often effective. For instance, mixtures of cyclohexane (B81311) and acetone (B3395972) or dichloromethane (B109758) and ethyl acetate (B1210297) have been successfully used. Monolithic columns, which are continuous porous structures, can also be prepared for use in high-performance liquid chromatography (HPLC) for efficient separation and purification of small molecules and polymers. science.gov

Table 1: Column Chromatography Parameters for Dimethacrylate Monomer Purification
Stationary PhaseMobile Phase (Solvent System)Typical Impurities RemovedReference
Silica GelCyclohexane/Acetone (9:1)Unreacted starting materials, byproducts
Silica GelDichloromethane/Ethyl Acetate (8:2)Unreacted starting materials, byproducts

Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For dimethacrylate monomers that are solid at or near room temperature, recrystallization is an effective method for achieving high purity. govinfo.gov The process involves dissolving the impure monomer in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the monomer decreases, and it crystallizes out, leaving the impurities behind in the solution.

The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures. For some dimethacrylate monomers, mixtures of solvents like ethanol (B145695) and water have proven effective. This technique can yield a high percentage of the theoretical product in a crystalline form. govinfo.gov

Table 2: Recrystallization Parameters for Dimethacrylate Monomers
Solvent SystemTypical YieldProduct FormReference
Ethanol/Water (3:1)~80% (on first crystallization)White crystalline solid govinfo.gov

Washing and Extraction

Liquid-liquid extraction and washing are common methods for removing impurities from a product mixture. These techniques are based on the differential solubility of the components in two immiscible liquid phases, often an organic solvent and an aqueous solution.

After synthesis, the reaction mixture containing the dimethacrylate monomer can be washed with water or an aqueous solution to remove water-soluble impurities such as salts, residual catalysts, and polar starting materials. google.comgovinfo.gov The temperature of the wash medium can be adjusted to optimize the removal of specific contaminants. google.comgoogle.com For instance, washing with distilled water is a common step. govinfo.gov Dichloromethane extraction followed by washing with water has also been reported to effectively purify dimethacrylate products. nih.gov

High-performance liquid chromatography (HPLC) is a sensitive analytical technique used to quantify the amount of unreacted monomers that may be eluted or extracted from a polymerized material, confirming the purity of the initial monomer and the degree of conversion. researchgate.netresearchgate.net

Table 3: Washing and Extraction Methods for Dimethacrylate Monomers
MethodSolvent/Wash MediumTemperature RangeImpurities RemovedReference
WashingWater0 - 100 °CMonomers, initiator residues, salts, soluble oligomers google.comgoogle.com
ExtractionDichloromethaneNot specifiedSoluble components nih.gov

Filtration

Filtration is a mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. In the context of dimethacrylate monomer purification, filtration can be employed to remove solid impurities, such as certain catalysts, from the liquid product mixture after the reaction is complete. google.com This is often a straightforward and necessary step before further purification methods are applied or if the monomer is already of high purity.

Distillation

While not broadly applicable to all dimethacrylate monomers, especially high-molecular-weight ones that may be thermally unstable, distillation can be a viable purification method for some. govinfo.gov This technique separates components of a liquid mixture based on differences in their boiling points. It is most effective for monomers that are volatile and thermally stable. However, for many complex dimethacrylates like Bis-GMA, purification by distillation is not feasible due to their high molecular weight and susceptibility to thermal degradation. govinfo.gov

Polymerization Reaction Mechanisms and Kinetics of Ethylidene Dimethacrylate Based Systems

Free Radical Polymerization of Dimethacrylates

Free radical polymerization is the most common method for curing dimethacrylate systems. kpi.uanih.gov This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a rigid, glassy polymer. kpi.ua In the case of dimethacrylates, both methacrylate (B99206) groups can participate in the reaction, leading to the formation of a densely crosslinked network structure. kpi.ua The homopolymerizations of dimethacrylates typically yield heterogeneous glassy polymers due to the formation of isolated regions with high crosslink density. kpi.ua

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photolysis. acs.org

Photo-initiated Polymerization: Photopolymerization is initiated by exposing the monomer-initiator mixture to light, typically in the UV or visible spectrum. mdpi.comkpi.ua This method offers advantages such as rapid curing at ambient temperatures and precise spatial and temporal control. mdpi.com Type I photoinitiators, like monoacylphosphine oxides (MAPO), undergo cleavage upon photon absorption to directly form two free radicals. mdpi.comscience.gov Type II systems, such as camphorquinone (B77051) (CQ), require a co-initiator or hydrogen donor. acs.orgscience.gov Upon light absorption, the Type II photoinitiator enters an excited state and then interacts with the co-initiator to generate the initiating radicals. acs.org The efficiency of photopolymerization can be influenced by the light intensity and the absorption characteristics of the photoinitiator. mdpi.comkpi.ua For example, an increase in light intensity leads to a higher rate of initiator decomposition and thus a faster polymerization rate. kpi.ua

Peroxide-initiated Polymerization: Thermal initiation commonly employs peroxides, such as benzoyl peroxide (BPO), which decompose upon heating to produce free radicals. acs.orgiupac.org The rate of decomposition is temperature-dependent. iupac.org To achieve polymerization at lower or room temperatures, redox initiation systems are used. These systems typically consist of a peroxide and a tertiary amine co-initiator. acs.orggoogle.com The amine accelerates the decomposition of the peroxide, allowing for radical generation at ambient temperatures. acs.org The kinetics of these systems are influenced by the concentrations of both the peroxide and the amine. acs.org Other peroxides used for initiation include t-butyl hydroperoxide and lauroyl peroxide. google.comacs.org

Table 1: Common Initiators for Dimethacrylate Polymerization
Initiation TypeInitiatorCo-initiator/ActivationTypical Application
Photo-initiated (Type I)Monoacylphosphine Oxide (MAPO)UV/Visible LightDental composites, coatings science.gov
Photo-initiated (Type II)Camphorquinone (CQ)Amine, UV/Visible LightDental resins science.gov
Photo-initiatedα,α-dimethoxy-α-phenylacetophenone (DMPA)UV LightHydrogel synthesis kpi.ua
Peroxide-initiated (Thermal)Benzoyl Peroxide (BPO)HeatBulk polymerization acs.org
Peroxide-initiated (Redox)Benzoyl Peroxide (BPO)Tertiary AmineRoom-temperature cure resins acs.org

Following initiation, the radicals add to the double bond of a monomer molecule, starting the propagation phase. researchgate.net In dimethacrylate systems, the propagation reaction involves a large radical reacting with a small, mobile monomer molecule. uj.edu.pl This process extends the polymer chain. researchgate.net A key feature of dimethacrylate polymerization is the reaction of pendant double bonds—methacrylate groups on already-formed polymer chains—which leads to crosslinking. kpi.ua This crosslinking reaction dramatically increases the viscosity of the system and is fundamental to the formation of the final network structure. nist.gov

The propagation rate (Rp) is generally less affected by the initial increase in viscosity compared to the termination rate. uj.edu.pl However, as the reaction progresses to high conversion, the diffusion of monomer molecules to the active radical sites can become restricted, leading to a decrease in the propagation rate constant (kp). nist.gov The structure of the dimethacrylate monomer, such as the flexibility and length of the chain between the two methacrylate groups, can also influence propagation kinetics by affecting monomer mobility. kpi.uanist.gov

Termination in free radical polymerization involves the reaction between two growing macroradicals, which can occur via combination or disproportionation. annualreviews.org In dimethacrylate polymerization, the termination process is diffusion-controlled from the very beginning of the reaction. uj.edu.pl As polymerization proceeds and a crosslinked network forms, the mobility of large polymer radicals becomes severely restricted. uj.edu.plnist.gov Consequently, the termination rate is limited by the rate at which the radical ends can physically encounter each other. uj.edu.pl

This diffusion control has a profound effect on the termination rate constant (kt), which decreases significantly as monomer conversion increases and viscosity rises. uj.edu.pl The termination process is thought to be controlled by the diffusion of the shortest, most mobile propagating radical chains, a concept known as "short-long" termination. uj.edu.pl In some systems, a phenomenon called reaction diffusion becomes the dominant termination mechanism, where the termination kinetic constant becomes proportional to the propagation kinetic constant. nist.govresearchgate.net

The polymerization of dimethacrylates is characterized by complex kinetic profiles that deviate from simple models.

Autodeceleration: Following the peak rate achieved during autoacceleration, the reaction rate begins to decrease sharply. kpi.uanist.gov This autodeceleration occurs when the propagation step also becomes diffusion-controlled. nist.gov The system becomes so viscous that the diffusion of monomer molecules to the active radical sites is significantly hindered, causing the propagation rate to fall. nist.gov

Vitrification: As the reaction approaches its final stages, the growing polymer network transitions into a glassy state, a process known as vitrification. nist.gov In this state, the mobility of all species, including monomers and radical chain ends, becomes extremely limited. nist.gov This effectively traps some radicals and causes the polymerization to slow dramatically and eventually cease, often leaving a significant amount of unreacted monomer and pendant double bonds within the rigid network. kpi.uanist.gov This is why the final conversion in dimethacrylate homopolymerizations is often significantly less than 100%. kpi.ua

Ionic Polymerization Mechanisms of Dimethacrylates (Cationic and Anionic)

While less common than free radical polymerization for dimethacrylates, polymerization can also proceed through ionic mechanisms. annualreviews.org

Cationic Polymerization: This mechanism involves a carbonium ion as the active center. It has received less attention compared to free radical methods for these monomers. annualreviews.org

Anionic Polymerization: In this process, a carbanion is the propagating species. annualreviews.org Studies have demonstrated the anionic polymerization of ethylene (B1197577) glycol dimethacrylate using specific catalysts. For instance, Algerian clay catalysts (Maghnite-H+ and Maghnite-Na+) have been successfully used to initiate the anionic polymerization of ethylene glycol dimethacrylate. bcrec.id

Ionic polymerizations are generally more sensitive to impurities and require stricter experimental conditions compared to free radical polymerization. cmu.edu

Influence of Reaction Parameters on Polymerization Behavior

The kinetics of dimethacrylate polymerization and the properties of the resulting polymer network are highly dependent on various reaction parameters.

Initiator and Crosslinker Concentration: Increasing the initiator concentration generally leads to a higher reaction rate but can result in lower molecular weight polymers. acs.org The concentration of the dimethacrylate itself, which acts as a crosslinking agent, has a profound effect. Higher crosslinker concentrations lead to a faster onset of the gel effect and a reduction in the mobility of growing radical chains. kpi.uanist.gov

Monomer Structure and Dilution: The flexibility and size of the dimethacrylate monomer affect the mobility of the reacting species. kpi.ua Increasing the length of the chain between the methacrylate groups can increase the diffusivity of pendant double bonds, potentially leading to higher final conversion. kpi.ua The addition of a solvent or a less viscous reactive diluent increases the mobility of the polymer chains, which can delay the onset of autoacceleration and reduce the magnitude of the gel effect. kpi.uanist.gov

Table 2: Influence of Synthesis Parameters on Copolymer Properties (GMA-co-EGDMA System Example)
Parameter VariedCondition 1Result 1 (Surface Area)Condition 2Result 2 (Surface Area)Reference
Diluent TypeToluene (B28343)15.2 m²/gCyclohexane (B81311)133.5 m²/g scielo.brresearchgate.net
Dilution Degree50%15.2 m²/g100%133.5 m²/g scielo.brresearchgate.net
Monomer Composition (EGDMA %)50%133.5 m²/g80%260.4 m²/g scielo.brresearchgate.net

Data adapted from a study on Glycidyl (B131873) Methacrylate (GMA) and Ethylene Glycol Dimethacrylate (EGDMA) copolymers, illustrating general principles applicable to dimethacrylate systems. scielo.brresearchgate.net The data shows that using cyclohexane as a diluent, increasing the dilution degree, and increasing the crosslinker (EGDMA) content all contributed to forming more porous structures with higher surface areas. scielo.brresearchgate.net

Theoretical Modeling of Polymerization Kinetics

The polymerization of multifunctional monomers like ethylidene dimethacrylate is complex due to the formation of a three-dimensional crosslinked network. This process involves phenomena such as autoacceleration, autodeceleration, and vitrification, making it challenging to describe with simple kinetic equations. purdue.edu Consequently, various theoretical models have been developed to predict the reaction kinetics and the evolution of the polymer structure. purdue.eduipb.pt

One major approach involves kinetic gelation simulations, which model the statistical growth of the polymer network. purdue.edu These models can be modified to include factors such as monomer size, molecular mobility, and realistic initiation mechanisms to predict structural heterogeneity. purdue.edu They have successfully predicted that the reactivity of pendant double bonds (unreacted methacrylate groups on polymer chains) changes during the reaction; they are highly reactive at low conversion due to high local concentration but become shielded and less reactive at high conversion. purdue.edu

Another class of models is based on free-volume theory. purdue.edu These models couple the reaction kinetics with the physical changes in the system, such as volume shrinkage and the increase in glass transition temperature. They express the kinetic rate constants for propagation and termination as functions of the available free volume, which decreases as the polymer network forms and vitrifies. kpi.ua Such models can effectively predict key features of the system, including the attainment of a maximum or limiting conversion and its dependence on the reaction rate. purdue.edu

For copolymerization systems, such as methyl methacrylate (MMA) with a dimethacrylate crosslinker like ethylene glycol dimethacrylate (EGDMA), more complex kinetic models are required. ipb.ptscielo.org.mx These models use a large set of differential equations to track the concentrations of numerous species, including free monomers, radicals of different lengths, and polymer chains with varying numbers of pendant double bonds and crosslinks. ipb.pt By fitting a limited number of parameters related to the gel effect and the reactivity of pendant double bonds, these models can provide good agreement with experimental data for molecular weight and radius of gyration, at least up to moderate conversions. ipb.pt

Polymer Network Structural Characterization of Ethylidene Dimethacrylate Derived Polymers

Analysis of Cross-linked Network Formation and Evolution

The formation of a cross-linked network in dimethacrylate polymerization is a complex process that begins with the initiation of free radicals, leading to the propagation of polymer chains. mdpi.com As the reaction progresses, the bifunctional nature of the dimethacrylate monomer allows for the formation of cross-links between growing chains, resulting in the formation of a three-dimensional network. nih.govnih.gov This process is often characterized by phenomena such as autoacceleration (the gel effect), where a rapid increase in polymerization rate occurs due to decreased termination rates in the viscous medium. mdpi.com The evolution of the network continues until the mobility of the reactive species is severely restricted by the highly cross-linked structure, leading to vitrification and the cessation of polymerization, often leaving a significant number of unreacted methacrylate (B99206) groups. nih.gov

A specific analysis for ethylidene dimethacrylate would require experimental data tracking the polymerization kinetics, identifying the gel point, and characterizing the stages of network evolution under various polymerization conditions. Such studies have not been identified in the available literature.

Determination and Significance of Degree of Conversion

The degree of conversion (DC) is a critical parameter in characterizing polymer networks, representing the percentage of monomer double bonds that have reacted to form single bonds within the polymer structure. mdpi.com It is commonly determined using techniques like Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the characteristic absorption band of the carbon-carbon double bond. mdpi.comcda-adc.ca The DC significantly influences the physical and mechanical properties of the final polymer, including its strength, hardness, and the amount of unreacted monomer that could potentially leach out. nih.govcda-adc.caopendentistryjournal.com For many dimethacrylate systems, the final DC is typically incomplete, often ranging from 50% to 75%, due to the diffusion limitations that arise as the network vitrifies. nih.govmdpi.com

Specific DC values and their correlation with the properties of this compound-derived polymers would require dedicated experimental studies. This data is not present in the surveyed scientific literature.

Characterization of Chemical and Physical Crosslink Density

The crosslink density, a measure of the number of cross-links per unit volume, is fundamental to the structural integrity of the polymer network. mdpi.com

Chemical crosslink density is determined by the concentration of the cross-linking monomer and the degree of conversion. Theoretical chemical crosslink density can be calculated from the monomer's molecular weight and functionality. mdpi.com

Physical crosslinks , such as hydrogen bonds or chain entanglements, can also contribute significantly to the network's properties. mdpi.comweebly.com For instance, monomers containing hydroxyl or urethane (B1682113) groups can form strong hydrogen bonds, which act as non-covalent cross-links, enhancing the mechanical strength of the material. nih.gov

To characterize the crosslink density of poly(this compound), one would need to measure its mechanical properties (like the rubbery modulus) and use theoretical models or spectroscopic methods to assess both chemical and physical contributions. mdpi.com Such specific data for this compound is absent from the available research.

Supramolecular Structure and Microgel Agglomerate Dimensions

Characterization of the supramolecular structure and microgel dimensions in this compound polymers would necessitate advanced imaging and scattering techniques. No studies providing this information for the specified compound were found.

Porosity and Pore Structure Development in Polymer Networks

When polymerization is conducted in the presence of a porogen (an inert solvent), a porous polymer network can be formed. itu.edu.trcore.ac.uk The development of this porous structure is a result of phase separation that occurs during polymerization. itu.edu.tr

The morphological characteristics of the porous polymer, such as the pore size, pore volume, and interconnectivity, are highly dependent on various synthesis parameters. These include:

The nature and concentration of the porogen: A good solvent for the polymer will lead to a gel-like structure with small pores (ν-induced syneresis), while a poor solvent will cause early phase separation and result in larger, more defined pores (χ-induced syneresis). core.ac.uk

The concentration of the cross-linking monomer: Higher cross-linker content generally leads to more porous structures. scielo.br

Polymerization temperature and initiator concentration: These parameters affect the kinetics of polymerization and phase separation, thereby influencing the final pore structure. itu.edu.tr

Studies on glycidyl (B131873) methacrylate-co-ethylene glycol dimethacrylate (GMA-co-EGDMA) have shown that diluent type, dilution degree, and cross-linker content all significantly influence the morphological characteristics of the resulting porous beads. scielo.br Similar systematic studies for this compound are required to understand its specific behavior.

The specific surface area and pore volume are key characteristics of porous polymers, typically measured by gas adsorption techniques, such as the Brunauer-Emmett-Teller (BET) method, and mercury intrusion porosimetry. researchgate.netacs.org These properties are critical for applications where the polymer is used as a sorbent, a stationary phase in chromatography, or a scaffold for tissue engineering. For instance, macroporous particles of poly(ethylene dimethacrylate) have been synthesized with high specific surface areas (e.g., 558 m²/g) and pore volumes. kpi.ua

Data tables for specific surface area and pore volume are highly dependent on the specific synthesis conditions used. scielo.brmdpi.com Without experimental work on this compound, it is not possible to provide such data.

While the principles of dimethacrylate polymerization and network characterization are well-established, the specific application of these principles to This compound is not documented in the accessible scientific literature. The provided outline requires detailed, compound-specific data that is currently unavailable. Therefore, a scientifically rigorous article focusing solely on this compound cannot be constructed at this time. Further experimental research dedicated to this specific monomer is necessary to elucidate the structure and properties of its derived polymers.

Molecular Weight Development and Distribution in Crosslinked Polymers

The polymerization of difunctional monomers like this compound, more commonly known as ethylene (B1197577) glycol dimethacrylate (EGDMA), results in the formation of a complex, three-dimensional crosslinked polymer network. nih.gov The development of molecular weight in these systems is fundamentally different from that in linear polymers. Instead of individual polymer chains growing independently, the process involves the growth of an increasingly dense network structure. The molecular weight of the soluble polymer portion increases until the gel point, after which an insoluble gel fraction is formed, and the concept of a simple weight average molecular weight becomes less descriptive for the entire material. A more relevant parameter for characterizing these networks is the molecular weight between crosslinks (Mc), which describes the average molecular weight of the polymer chain segments connecting two crosslink junctions. researchgate.net

The distribution of molecular weight in these systems is often broad and can be intentionally modified. For instance, a bimodal molecular weight distribution can be induced post-polymerization through high-shear mixing in the presence of a polyunsaturated crosslinking agent. google.com This process can create a polymer with both high molecular weight species, which enhance melt strength, and lower molecular weight species, which improve processability. google.com

Research into transfer-dominated branching radical telomerization (TBRT) using EGDMA as a multi-vinyl taxogen and 1-dodecanethiol (B93513) (DDT) as a telogen has demonstrated the ability to produce soluble, highly branched polymers below a critical gel point ratio. researchgate.net The weight average molecular weight (Mw) of these soluble polymers can be controlled by adjusting the initial monomer-to-telogen ratio and the solvent concentration. As shown in the table below, increasing the solvent concentration allows for higher Mw polymers to be formed before the onset of insoluble gel formation. researchgate.net

Table 1: Influence of Ethyl Acetate (B1210297) (EtOAc) as a Solvent on the Maximum Weight Average Molecular Weight (Mw) of Soluble Polymers from EGDMA and 1-Dodecanethiol (DDT) before Gelation. researchgate.net
Solvent Concentration (wt% EtOAc)Limiting Gel Point Ratio ([EGDMA]₀/[DDT]₀)Maximum Achieved Mw (g/mol)
00.50> 400,000
500.65> 800,000
700.80> 2,000,000
901.00> 2,600,000

The molecular weight between crosslinks (Mc) is a critical parameter that dictates many of the material's final physico-mechanical properties. researchgate.net In hydrogels prepared with EGDMA, increasing the concentration of the crosslinker leads to a higher crosslinking density, which results in a lower Mc, decreased porosity, and reduced swelling capacity. nih.gov

Chiral Properties and Stereochemical Aspects in Derivatized Dimethacrylate Copolymers

The incorporation of chirality into polymers derived from this compound (EGDMA) opens avenues for creating materials with specialized functions, particularly in asymmetric catalysis and chiral separations. kpi.uaresearchgate.net The stereochemistry of these polymers can be controlled at different levels, from the configuration of stereogenic centers in the polymer backbone to the formation of larger-scale chiral superstructures. rsc.orgpnas.org

A significant strategy for creating chiral EGDMA-based polymers involves the copolymerization of EGDMA with a chiral comonomer. For example, enantiomerically enriched copolymers have been successfully synthesized via radical suspension copolymerization of (R)- or (S)-glycidyl methacrylate (GMA) with EGDMA. researchgate.netscielo.br The resulting poly(GMA-co-EGDMA) beads possess chiral epoxy groups that can be readily modified. scielo.br The physical properties and porosity of these chiral beads can be controlled by adjusting polymerization parameters such as the monomer composition and the type of porogenic solvent used. scielo.brmdpi.com

These chiral copolymers have proven effective as supports for catalysts in asymmetric synthesis. researchgate.net For instance, after ring-opening the epoxy groups with amines (e.g., benzylamine) to form polyamino alcohol derivatives, the resulting polymers can be complexed with ruthenium. These polymer-supported catalysts have been used in the asymmetric hydrogen transfer reduction of acetophenone, achieving high conversion and enantiomeric excess (ee). researchgate.net

Table 2: Performance of Chiral Poly(GMA-co-EGDMA) Supported Ruthenium Catalysts in the Asymmetric Reduction of Acetophenone. researchgate.net
Chiral Ligand Grafted onto PolymerMonomer Composition (GMA/EGDMA wt/wt)Conversion (%)Enantiomeric Excess (ee, %)
Derived from Benzylamine30/709471
Derived from Methylamine30/70--

The transfer of chirality from a monomer to the polymer backbone and even to the mesoscopic domain structure is a key stereochemical aspect. rsc.orgpnas.org While some approaches use chiral templates that are later removed, others rely on the polymerization of inherently chiral monomers to impart optical activity to the entire macromolecule. rsc.orguow.edu.au The stereochemical configuration of the polymer backbone can significantly influence the material's properties. duke.edu For example, the geometric arrangement (cis/trans isomerism) in unsaturated copolyesters has been shown to dramatically alter the material's phase state, transitioning from semicrystalline to amorphous, which in turn tunes its thermal and mechanical properties. researchgate.net Although distinct, this principle highlights the profound impact of stereochemistry on polymer characteristics, which is also relevant to dimethacrylate systems. The ability to control stereochemistry is crucial for designing advanced functional polymers. duke.eduresearchgate.net

Copolymerization Strategies and Advanced Polymeric Architectures Involving Ethylidene Dimethacrylate

Binary and Ternary Copolymerization Systems with Diverse Comonomers.researchgate.netscielo.brresearchgate.netosti.govrsc.orgnih.govnih.govgoogle.comresearchgate.net

The versatility of ethylidene dimethacrylate (EDMA) is demonstrated in its copolymerization with various monomers, leading to the formation of binary and ternary systems. These systems are designed to achieve specific physical and chemical properties in the resulting polymer network.

Copolymerization with Alkyl Methacrylates (e.g., Methyl Methacrylate).researchgate.netscielo.brresearchgate.net

Copolymerization of this compound with alkyl methacrylates, such as methyl methacrylate (B99206) (MMA), is a common strategy to enhance the mechanical properties and processability of the resulting polymer. mdpi.com For instance, the incorporation of MMA into an EDMA polymer network can improve its mechanical strength. mdpi.com

Electron spin resonance (e.s.r.) spectra of radicals during the copolymerization of MMA and ethylene (B1197577) glycol dimethacrylate (a structurally similar crosslinker to EDMA) show a transition from 13 lines in the initial liquid phase to 9 lines as the reaction proceeds. kpi.ua This suggests the presence of both liquid-phase and two types of solid-phase radicals corresponding to terminal radicals on both EGDMA and MMA units. kpi.ua The ratio of these radical types is influenced by the weight percentage of the dimethacrylate crosslinker. kpi.ua

Studies on ethylene glycol dimethacrylate (EGDMA)-methyl methacrylate (MMA) copolymers have been conducted to improve the mechanical properties of the EGDMA polymer. nih.govmdpi.com These copolymers have been synthesized using ultraviolet radiation as a photochemical initiator. mdpi.com

Copolymerization with Glycidyl (B131873) Methacrylates.osti.govrsc.orggoogle.com

The copolymerization of this compound with glycidyl methacrylate (GMA) introduces reactive epoxy groups into the polymer matrix. scielo.br These epoxy groups can be easily modified, making these copolymers attractive as sorbents and supports for various applications, including the immobilization of biocatalysts. scielo.brnih.gov

Macroporous copolymers of GMA and ethylene glycol dimethacrylate (EGDMA) have been synthesized via suspension polymerization. researchgate.netscielo.br The physical and surface properties of these copolymers can be controlled by adjusting parameters such as the stirring rate and the concentration of the crosslinker. researchgate.net For example, using cyclohexane (B81311) as a diluent and a high percentage of EGDMA (80%) in the monomer composition can lead to copolymers with high surface area and pore volume. scielo.brresearchgate.net

These GMA-based copolymers have been used to create monolithic columns for chromatography and as supports for enzyme immobilization. nih.govscience.gov The reactive epoxy groups allow for the covalent attachment of molecules like enzymes, leading to stable and active biocatalytic systems. science.gov

Copolymerization with Vinyl and Divinyl Monomers (e.g., Vinylbenzyl Chloride, Divinylbenzene).nih.govnih.gov

This compound can be copolymerized with vinyl and divinyl monomers like vinylbenzyl chloride (VBC) and divinylbenzene (B73037) (DVB) to create crosslinked polymer networks with specific functionalities. Copolymers of VBC and DVB have been synthesized and subsequently functionalized with amines for applications such as CO2 and water adsorption. gvpress.com While direct copolymerization of EDMA with VBC is less documented, the principles of suspension polymerization used for VBC/DVB systems are applicable. gvpress.com

Determination and Interpretation of Monomer Reactivity Ratios.researchgate.net

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other comonomer. scielo.br These ratios determine the composition and sequence distribution of the resulting copolymer. scielo.br

For the copolymerization of ethylene glycol dimethacrylate (EGDMA), a monomer structurally related to this compound, with methyl methacrylate (MMA), the reactivity ratios have been determined using infrared spectroscopy. mdpi.com The reported values were r1 (EGDMA) = 0.6993 and r2 (MMA) = 1.8635. mdpi.comresearchgate.net These values indicate that the MMA radical prefers to add another MMA monomer, while the EGDMA radical has a slightly higher preference for adding an MMA monomer over another EGDMA monomer. This leads to a random copolymer with a higher incorporation of MMA units. mdpi.com

Tracer techniques have also been employed to determine monomer reactivity ratios in copolymerizations involving divinyl monomers. osti.gov For the styrene-ethyleneglycol dimethacrylate system, the reactivity ratios were found to be r1 (styrene) = 0.35 and r2 (EGDMA) = 0.65. osti.gov

The determination of these ratios is essential for predicting the copolymer composition at different monomer feed ratios and for tailoring the final polymer properties. annualreviews.org

Influence of Comonomer Structure and Composition on Polymerization Behavior and Network Properties.researchgate.netresearchgate.net

The structure and composition of the comonomer significantly impact the polymerization kinetics and the final properties of the crosslinked network. Factors such as the comonomer's hydrophilicity, functionality, and size affect properties like water sorption, crosslink density, and the heterogeneity of the polymer network. researchgate.net

In dimethacrylate-based systems, the flexibility of the crosslinker plays a crucial role. For instance, in the synthesis of porous polymers, a more flexible crosslinker like ethylene glycol dimethacrylate (EGDMA) can lead to different pore structures compared to a more rigid crosslinker like divinylbenzene. rsc.org The flexibility of the comonomer can also influence the glass transition temperature (Tg) and thermomechanical properties of the resulting copolymer. researchgate.net

The composition of the comonomer mixture also affects the final properties. In composites based on BisGMA/TEGDMA and UEDMA/TEGDMA, the amount of leached TEGDMA was found to be twice as high from the BisGMA-based composite, which was attributed to a lower degree of cure. nih.gov This highlights how the comonomer composition can influence the network's stability and the release of unreacted monomers.

Furthermore, the addition of comonomers can alter the crosslinking density of the polymer network. For example, increasing the content of a comonomer like 5-ethylidene-2-norbornene in dicyclopentadiene (B1670491) copolymerization initially increased the cross-linking density at low concentrations before decreasing it at higher concentrations. ippi.ac.ir

Preparation of Porous Polymeric Supports through Copolymerization.osti.govrsc.org

Copolymerization of this compound and its analogs is a key method for preparing porous polymeric supports, often in the form of beads or monoliths. These materials are widely used in chromatography, solid-phase synthesis, and as supports for catalysts and enzymes. scielo.brnih.gov

Monolithic porous polymers, which are continuous porous structures, can also be prepared by in-situ polymerization within a mold, such as a chromatographic column. nih.gov These monolithic supports offer high flow characteristics and mechanical stability, making them suitable for high-throughput applications like enzymatic bioreactors. nih.gov For example, a porous poly(glycidyl methacrylate-co-ethylene dimethacrylate) rod has been prepared and modified for use in preparative-scale ion-exchange chromatography of proteins. nih.gov

The flexibility of the crosslinker also influences the structure of porous polymers. In the synthesis of crystallizable polyHIPE (high internal phase emulsion) from stearyl acrylate (B77674) and EGDMA, the more flexible EGDMA led to larger voids and a partially closed-cell structure compared to the more rigid divinylbenzene. rsc.org

Synthesis of Hypercrosslinked Polymer Structures for Tailored Applications

The creation of hypercrosslinked polymers (HCPs) represents a significant strategy in developing advanced polymeric materials with highly tailored properties. These materials are characterized by an extensive three-dimensional network, which imparts a permanent nanoporous structure, high thermal and chemical stability, and a large specific surface area. A common and effective method for synthesizing HCPs is through the post-crosslinking of pre-formed polymer chains, often via a Friedel-Crafts alkylation reaction. nih.govresearchgate.netresearchgate.net This approach allows for the generation of a rigid, "expanded" network with a high free volume. researchgate.net

A notable strategy involves the use of dimethacrylate-based crosslinkers in conjunction with other monomers to first form a precursor polymer, which is then subjected to a hypercrosslinking step. Research has demonstrated the synthesis of a terpolymer from acrylonitrile (B1666552) (AN), ethylene glycol dimethacrylate (EGDMA), and vinylbenzyl chloride (VBC). nih.govnih.gov In this system, EGDMA acts as the primary crosslinker during the initial polymerization, while the VBC component provides the chloromethyl (-CH2Cl) groups necessary for the subsequent hypercrosslinking reaction. nih.gov

The synthesis is typically a two-stage process. Initially, a precursor terpolymer, poly(AN-co-EGDMA-co-VBC), is synthesized through precipitation polymerization. nih.govnih.gov Following the creation of the initial polymer particles, the hypercrosslinking is induced by a Friedel-Crafts reaction. This is achieved by treating the precursor polymer with a Lewis acid catalyst, such as iron (III) chloride (FeCl₃), in a suitable solvent like nitrobenzene. nih.gov The catalyst promotes the alkylation between the chloromethyl groups of the VBC units and the aromatic rings of adjacent polymer chains, creating extensive methylene (B1212753) bridges and locking the polymer network in a highly porous state. The success of this reaction is confirmed by the disappearance of absorption bands corresponding to C-Cl vibrations in Fourier-transform infrared (FTIR) spectroscopy. nih.govnih.gov

The properties of the resulting hypercrosslinked polymer can be precisely tailored by manipulating the composition of the initial monomer feed. For instance, the porosity and specific surface area of the final material are highly dependent on the proportion of the crosslinking agents. Studies have shown that while EGDMA is an effective crosslinker, the specific surface area can be influenced by its concentration and the presence of other monomers like VBC. nih.gov In one study, a poly(AN-co-EGDMA-co-VBC) terpolymer, after hypercrosslinking, exhibited a specific surface area of up to 59 m²·g⁻¹. nih.govnih.gov

These tailored hypercrosslinked structures have shown significant potential in specialized applications, particularly in the field of selective adsorption. The combination of the polar nitrile groups from acrylonitrile and the high surface area of the hypercrosslinked network makes these materials effective sorbents for polar analytes. nih.gov

Research Findings on EGDMA-based Hypercrosslinked Terpolymers for Adsorption

The following table summarizes the findings from a study on a hypercrosslinked poly(AN-co-EGDMA-co-VBC) system designed for the adsorption of pharmaceuticals from aqueous solutions.

Table 1: Properties and Adsorption Capacity of Hypercrosslinked Terpolymer

Property Value Reference
Precursor Polymer Poly(acrylonitrile-co-ethylene glycol dimethacrylate-co-vinylbenzyl chloride) nih.gov
Hypercrosslinking Method Friedel-Crafts Reaction (FeCl₃ catalyst) nih.gov
Specific Surface Area (BET) 59.1 m²·g⁻¹ nih.gov
Maximum Adsorption Capacity (Salicylic Acid) 416.7 mg·g⁻¹ nih.govnih.gov

This demonstrates how the synthesis of hypercrosslinked polymers using a dimethacrylate crosslinker can be strategically employed to create materials with properties tailored for specific, high-performance applications.

Functional Material Development and Advanced Research Applications of Ethylidene Dimethacrylate Based Polymers

Role as Crosslinking Agents in High-Performance Polymer Production

Ethylidene dimethacrylate (EDMA), often used interchangeably with ethylene (B1197577) glycol dimethacrylate (EGDMA) in the literature, is a key crosslinking agent in the synthesis of high-performance polymers, particularly in the formulation of dental composites and bone cements. usm.mymdpi.com Its bifunctional nature, with two methacrylate (B99206) groups, allows for the formation of a robust, three-dimensional network structure upon polymerization. researchgate.net This crosslinking is essential for enhancing the mechanical properties and durability of the final material. usm.my

In dental restorative materials, EDMA is frequently used as a comonomer with other dimethacrylates like bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). mdpi.com The addition of EDMA helps to reduce the viscosity of the resin mixture, which in turn allows for a higher degree of filler incorporation and an increased degree of conversion during polymerization. mdpi.com This leads to composites with improved mechanical strength and resistance to wear. researchgate.net Studies have shown that the concentration and type of crosslinking agent significantly influence the final properties of the polymer network. mdpi.com For instance, in the development of bone cements, the incorporation of dimethacrylate crosslinking agents can decrease the setting time and, in some cases, increase the tensile strength and modulus of the cement. mdpi.com

Research into two-solution bone cements has demonstrated that modifying formulations with ethylene glycol-dimethacrylate can enhance mechanical properties and fractional monomer conversion without significantly altering thermal characteristics like maximum polymerization temperature and setting time. google.com The maximum flexural strength and bending modulus have been shown to increase with EDMA concentrations up to 10 vol%. google.com

Table 1: Effect of EDMA-based Crosslinkers on Polymer Properties

Polymer SystemCrosslinkerKey Findings
Poly(ethylmethacrylate) Bone CementTriethylene glycol dimethacrylateDecreased setting time, increased tensile strength and modulus. mdpi.com
Two-Solution Bone CementEthylene glycol-dimethacrylate (EG-DMA)Increased flexural strength and bending modulus with up to 10 vol% EG-DMA. google.com
Dental Composite ResinsEthylene glycol dimethacrylate (EGDMA)Used as a diluting monomer to improve handling and filler loading. mdpi.com

Development of Advanced Polymeric Matrices for Composite Materials

The inclusion of EDMA in the resin matrix of dental composites has been shown to influence the material's mechanical properties. For instance, studies on urethane dimethacrylate-based resins have evaluated the effect of different co-monomers, with EDMA being a common choice. The interactions between the various monomers in the mixture and the resulting polymer network structure define the final properties of the material, such as flexural strength, diametral tensile strength, and hardness. mdpi.com

In the development of novel methacrylate-based bone cements, which can be considered a type of composite material, the modification of dental composite formulations has been explored. Research has shown that replacing tri-ethylene-glycol dimethacrylate (TEGDMA) with other dimethacrylates can lead to higher polymerization rates and conversions while reducing shrinkage. google.com Experimental composites have demonstrated significantly higher early and aged flexural and compressive strengths compared to some commercial bone cements. google.com

The table below summarizes the mechanical properties of an experimental bone cement formulated by modifying dental composites, highlighting the improvements achieved.

Table 2: Mechanical Properties of an Experimental UDMA-Based Bone Cement

PropertyExperimental Composite (1 day)Experimental Composite (30 days)
Flexural Strength164-186 MPa126-140 MPa
Compressive Strength240-274 MPa226-261 MPa
Young's Modulus3.4-4.8 GPa3.0-4.1 GPa

These findings underscore the importance of the careful selection and combination of dimethacrylate monomers, including EDMA, in designing advanced polymeric matrices with tailored mechanical properties for high-performance composite applications.

Research into Hydrogel Systems for Biomedical Engineering (e.g., Scaffolds, Drug Delivery Carriers)

This compound is a widely utilized crosslinking agent in the fabrication of hydrogels for various biomedical applications, including tissue engineering scaffolds and drug delivery systems. researchgate.netresearchgate.net Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them ideal for mimicking the extracellular matrix (ECM) of soft tissues. mdpi.comnih.govscience.gov

In tissue engineering, hydrogel scaffolds provide a supportive environment for cell attachment, proliferation, and differentiation. mdpi.comnih.gov The physical and biological properties of these scaffolds, such as porosity, mechanical strength, and swelling behavior, are crucial for their function and can be tailored by adjusting the concentration of the monomer and the crosslinking agent, like EDMA. researchgate.net For example, the polymerization of 2-hydroxyethyl acrylate (B77674) with ethylene glycol dimethacrylate as a crosslinker results in hydrogels whose swelling capacity is dependent on the monomer and crosslinker concentrations. researchgate.net

In the realm of drug delivery, EDMA-crosslinked hydrogels can act as reservoirs for the controlled release of therapeutic agents. mdpi.comCurrent time information in Bangalore, IN. The release kinetics of a drug from the hydrogel matrix can be modulated by altering the crosslinking density. For instance, in a study on pH-sensitive acrylic acid–polyvinyl alcohol hydrogels, an increase in the concentration of ethylene glycol dimethacrylate led to a decrease in both the swelling and the drug release rate. usm.my This is attributed to a higher crosslinking density, which results in a smaller mesh size within the hydrogel, thereby restricting the diffusion of the drug. usm.my Another study focused on the development of amoxicillin-loaded hydrogels composed of 2-hydroxyethyl methacrylate (HEMA) and EDMA for potential use in treating periodontitis, demonstrating their potential as drug reservoirs. Current time information in Bangalore, IN.

Furthermore, molecularly imprinted polymers (MIPs) synthesized with EDMA as a crosslinker have shown promise for targeted drug delivery. In one study, an ibuprofen-imprinted polymer with a low crosslinking degree of EDMA (20.2 wt%) demonstrated a higher drug loading capacity (33.1 wt%) compared to the non-imprinted polymer (10.2 wt%) and exhibited pH-dependent release profiles. mdpi.com

Table 3: Applications of EDMA-Based Hydrogels in Biomedical Engineering

ApplicationPolymer SystemKey Findings
Tissue Engineering ScaffoldsPoly(2-hydroxyethyl acrylate-co-ethylene glycol dimethacrylate)Swelling capacity is dependent on monomer and crosslinker concentrations. researchgate.net
Drug DeliverypH-sensitive acrylic acid–polyvinyl alcohol hydrogel crosslinked with EGDMAIncreased EGDMA concentration decreased swelling and drug release. usm.my
Drug DeliveryPoly(2-hydroxyethyl methacrylate-co-ethylene glycol dimethacrylate)Demonstrated potential as an amoxicillin (B794) reservoir for periodontitis treatment. Current time information in Bangalore, IN.
Targeted Drug DeliveryIbuprofen-imprinted polymer with EGDMA crosslinkerHigher drug loading capacity and pH-responsive release. mdpi.com

Polymer Supports for Biocatalysis and Enzyme Immobilization

This compound-based polymers are valuable as solid supports for the immobilization of enzymes in biocatalysis. nih.govmdpi.comresearchgate.netresearchgate.net Enzyme immobilization enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse, which is crucial for industrial applications. researchgate.netresearchgate.net The properties of the polymer support, such as porosity and surface chemistry, play a significant role in the performance of the immobilized enzyme. researchgate.net

Macroporous polymers synthesized from EDMA and other monomers provide a high surface area for enzyme attachment. For instance, macroporous polymer particles of poly(allyl glycidyl (B131873) ether-co-ethylene glycol dimethacrylate) have been successfully used for the immobilization of Candida rugosa lipase (B570770). nih.gov In this study, the polymer with a higher crosslinking density provided a higher activity yield of the immobilized lipase, reaching 78.40% under optimal conditions. The immobilized lipase also exhibited broader pH stability, higher temperature stability, and excellent storage stability compared to the free enzyme. nih.gov

Similarly, poly(glycidyl methacrylate-co-ethylene dimethacrylate) beads have been employed as carriers for enzyme immobilization. mdpi.com The covalent attachment of enzymes to these supports can be achieved through the reactive epoxy groups of the glycidyl methacrylate units. mdpi.com The choice of immobilization method, whether through direct binding or after chemical modification of the support, can influence the activity of the immobilized enzyme. mdpi.com

The versatility of EDMA-based polymers allows for the creation of supports with tailored properties for specific enzymes and applications. The ability to control the porous structure and surface chemistry of these polymers makes them a powerful tool in the field of biocatalysis.

Table 4: Enzyme Immobilization on EDMA-Based Polymer Supports

EnzymePolymer SupportKey Findings
Candida rugosa LipasePoly(allyl glycidyl ether-co-ethylene glycol dimethacrylate)High activity yield (78.40%), enhanced pH, temperature, and storage stability. nih.gov
Penicillin AmidasePoly(glycidyl methacrylate-co-ethylene dimethacrylate)Efficient immobilization achieved on glutaraldehyde-activated amino carrier. mdpi.com
LipasePoly(styrene-divinyl benzene)Immobilized on the internal surface of hydrophobic microporous supports for the hydrolysis of triacylglycerides. nih.gov

Design of Adsorbent Materials for Environmental and Chemical Separations

This compound-based polymers have been engineered as effective adsorbent materials for a variety of environmental and chemical separation applications. mdpi.com Their porous structure, high surface area, and the potential for functionalization make them suitable for the removal of pollutants from aqueous solutions and for the selective separation of ions.

Hypercrosslinked polymers containing EDMA have been developed for the adsorption of pharmaceuticals from water. For example, a terpolymer of acrylonitrile (B1666552), vinylbenzyl chloride, and EDMA was synthesized and subsequently hypercrosslinked. mdpi.com This material demonstrated a high adsorption capacity for salicylic (B10762653) acid and mefenamic acid, with maximum capacities of 416.7 mg·g⁻¹ and 625 mg·g⁻¹, respectively. mdpi.com The use of EDMA, a hydrophilic crosslinker, was investigated for its effect on the porosity of the polymer system. mdpi.com

In the realm of heavy metal removal, copolymers of poly(ethylene glycol dimethacrylate-acrylamide) have been synthesized and used for the extraction of lead, mercury, and cadmium from aqueous solutions. mdpi.com These studies have shown a preferential order of metal uptake, with lead being the most effectively removed. mdpi.com

Furthermore, ion-imprinted polymers (IIPs) utilizing EDMA as a crosslinking agent have been designed for the selective separation of specific metal ions. For instance, a cerium-imprinted polymer was prepared using EDMA as the crosslinker, which demonstrated high selectivity for cerium ions in the presence of other lanthanide ions. ukm.my The maximum adsorption capacity was found to be approximately 145 mg g⁻¹, and the polymer could be reused multiple times without a significant loss in adsorption capacity. ukm.my Similarly, a cadmium magnetic ion-imprinted polymer was synthesized with EDMA as the crosslinker for the selective extraction of cadmium from rice samples.

These examples highlight the versatility of EDMA-based polymers in creating adsorbent materials with tailored selectivity and high capacity for various target molecules and ions, addressing important challenges in environmental remediation and chemical purification.

Table 5: EDMA-Based Adsorbents for Separation Applications

Target Analyte(s)Adsorbent MaterialKey Findings
Salicylic acid, Mefenamic acidHypercrosslinked poly(acrylonitrile-co-vinylbenzyl chloride-co-EGDMA)High adsorption capacities of 416.7 mg·g⁻¹ and 625 mg·g⁻¹, respectively. mdpi.com
Lead, Mercury, CadmiumPoly(ethylene glycol dimethacrylate-acrylamide) copolymerPreferential metal uptake in the order of Pb > Cd > Hg. mdpi.com
Cerium(III)Cerium-ion imprinted polymer with EGDMA crosslinkerSelective separation with a maximum adsorption capacity of 145 mg g⁻¹. ukm.my
Cadmium(II)Cadmium magnetic ion-imprinted polymer with EGDMA crosslinkerSelective extraction of trace Cd(II) from complex matrices.

Development of Conductive Polymer Systems and Optoelectronic Applications

In a study investigating conductive films made from poly(vinyl chloride) (PVC), poly(ethylene oxide) (PEO), and polyaniline (PAni), the addition of EDMA as a surface modifier was found to improve both the electrical and mechanical properties of the films. nih.govresearchgate.net The presence of EDMA led to a better dispersion of the conductive PAni filler within the PVC/PEO matrix, which in turn resulted in higher tensile strength, modulus of elasticity, and electrical conductivity for all compositions. nih.govresearchgate.net Scanning electron microscopy revealed that EDMA promotes a good dispersion of the fillers, which is crucial for forming conductive pathways within the polymer composite. nih.gov

Another area of research involves the synthesis of ethylene glycol dimethacrylate-methyl methacrylate copolymers with the aim of improving the processability and mechanical properties of the EGDMA polymer. researchgate.net By incorporating a dopant such as lithium perchlorate (B79767), the conductivity of these copolymers was significantly increased. For copolymers containing 5% methyl methacrylate in the feed, the addition of the dopant increased the conductivity by approximately 775 times. researchgate.net These copolymers also exhibited interesting temperature-dependent conductivity, acting as conductors at lower temperatures and as semiconductors at higher temperatures, suggesting potential applications in temperature-controlled electrical devices. researchgate.net

In the context of optoelectronics, research has been conducted on photopolymerizable poly(ethylene glycol) dimethacrylate-ionic liquid composites for applications such as holographic storage materials. These studies have investigated the recording and readout of transmission gratings in these composites, demonstrating the potential to create mixed phase and absorption gratings.

Table 6: Influence of EDMA on Conductive Polymer Systems

Polymer SystemRole of EDMAKey Findings
PVC/PEO/PAni Conductive FilmsSurface ModifierImproved dispersion of PAni, leading to higher tensile strength and electrical conductivity. nih.govresearchgate.net
EGDMA-MMA CopolymersCrosslinking MonomerAddition of a dopant significantly increased conductivity; temperature-dependent semiconductor behavior observed. researchgate.net
PEGDMA-Ionic Liquid CompositesPhotopolymerizable MatrixPotential for holographic data storage and other optoelectronic applications.

Research into Specialized Coatings and Surface Functionalization

This compound is a valuable monomer in the formulation of specialized coatings and for the surface functionalization of various materials, particularly in biomedical applications. usm.mymdpi.com Its ability to form crosslinked networks contributes to the durability and chemical resistance of coatings. usm.my

In the context of protective coatings, dimethacrylates like EDMA are used to enhance scratch resistance and chemical resistance. usm.my The crosslinked structure provides a hard and durable surface, making it suitable for a range of applications where surface protection is critical.

Surface functionalization using polymers containing EDMA is a key strategy for modifying the properties of materials to improve their interaction with biological systems. mdpi.com This can involve grafting polymers onto a surface to introduce specific functional groups or to create a biocompatible layer. mdpi.com For example, the surface functionalization of nanodiamonds with polymers can enhance their biocompatibility and reduce toxicity, making them suitable for applications like targeted drug delivery.

In a more specific application, the surface of hollow fiber polyethersulfone membranes has been functionalized by grafting with (2-dimethylamino)ethyl methacrylate methyl chloride quaternary salt. While this study does not directly use EDMA, it highlights the principle of using methacrylate-based polymers for surface modification to improve properties such as antibiofouling. The general strategies for polymer functionalization often involve the use of crosslinkers like EDMA to create stable and robust surface layers. mdpi.com

The development of self-healing dental restorative materials also involves the surface functionalization of microcapsules. In one study, poly(urea–formaldehyde) microcapsules were reinforced and functionalized with silane (B1218182) agents to improve their compatibility and bonding with the resin matrix. While this particular study did not use EDMA in the functionalization layer itself, the resin matrix of such composites often contains EDMA as a crosslinker, demonstrating the interplay between surface functionalization and the bulk properties of the material.

Enhancement of Material Properties (e.g., Thermotolerance, Solubility-Resistance, Anti-Crazing)

Specific studies detailing the role of this compound in enhancing material properties such as thermotolerance, solubility-resistance, and anti-crazing are not present in the available literature. Patents mention its potential as a crosslinking agent, which would theoretically improve such properties. epo.orggoogle.com For example, the incorporation of a crosslinking agent like a dimethacrylate into a polymer matrix creates a three-dimensional network structure. This network restricts the movement of polymer chains, which can lead to a higher glass transition temperature (improved thermotolerance) and reduced swelling or dissolution in solvents (enhanced solubility-resistance). However, without empirical data from studies on this compound, it is not possible to quantify its specific effects or compare its efficiency to other more commonly studied crosslinkers.

Interactive Data Table: Material Property Enhancements with this compound No data available.

Degradation Pathways and Stability Studies of Ethylidene Dimethacrylate Polymers

Thermal Degradation Mechanisms of Crosslinked Polymer Networks

The thermal degradation of crosslinked polymer networks, such as those formed from ethylidene dimethacrylate, is a complex process that differs significantly from that of their linear counterparts. Unlike linear poly(methyl methacrylate) (PMMA), which primarily depolymerizes to its constituent monomer, crosslinked methacrylate (B99206) networks exhibit enhanced thermal stability and can form char residue upon burning. nist.govmarquette.edu The degradation process is not a simple one-step reaction but often occurs through multiple pathways, including chain scission, cross-linking, and physical relaxation. mdpi.com

Thermogravimetric analysis (TGA) of copolymers containing ethylene (B1197577) glycol dimethacrylate (EGDMA) has shown high thermal stability, with significant degradation occurring at temperatures above 300°C (573 K). researchgate.net TGA and derivative thermogravimetry (DTG) curves for similar crosslinked polymers reveal multiple degradation peaks, indicating a multi-stage decomposition process. mdpi.com For instance, studies on poly(2-EHA) have identified an initial degradation stage between 150°C and 370°C and a second stage from 400°C to 450°C, a phenomenon linked to the mobility of polymer chain segments. mdpi.com

The degradation mechanism is also influenced by the surrounding atmosphere. In the presence of oxygen, the thermal degradation of polyacrylates typically proceeds through the formation of peroxides and subsequent radical reactions, leading to depolymerization and the formation of alcohols and carbon dioxide. mdpi.com In an inert atmosphere, degradation is more likely to occur through rearrangements that result in decarboxylation. mdpi.com The cross-link density and the chemical nature of the cross-linking agent can cause dramatic differences in the thermal degradation behavior of these polymers even in the absence of oxygen. nist.gov

The table below shows the thermal degradation stages for poly(N-isopropylacrylamide) polymers crosslinked with poly(ethylene glycol) dimethacrylates, illustrating the multi-step nature of the degradation. mdpi.com

Degradation StageTemperature Range (°C)Description
Stage 1 48.7–51.8Initial weight loss, likely due to moisture or volatile components.
Stage 2 276.1–299.8Main degradation phase of the polymer network.
Stage 3 396.2–399.6Final degradation of the remaining polymer structure.

This interactive table is based on data for poly(N-isopropylacrylamide) polymers crosslinked with poly(ethylene glycol) dimethacrylates, which demonstrates a typical multi-stage thermal degradation profile for such networks. mdpi.com

Hydrolytic Stability and the Influence of Water Uptake on Polymer Integrity

The hydrolytic stability of this compound polymers is a critical factor for their performance in aqueous environments. The ester bonds present in the methacrylate structure are susceptible to hydrolysis, a chemical reaction with water that can sever these linkages. frontiersin.orguomustansiriyah.edu.iq The presence of ethylene glycol segments within the polymer backbone increases its hydrophilicity, which promotes water absorption and consequently increases the probability of hydrolysis. uomustansiriyah.edu.iq

Water uptake is directly linked to the degradation of the polymer matrix. As water molecules diffuse into the polymer network, they facilitate the breakdown of ester bonds, leading to a loss of material mass, reduced mechanical strength, and altered surface properties. nih.govnih.gov The diffusion of water into methacrylate-based polymers can be effectively modeled using Fick's law. nih.gov

Studies comparing ethylene glycol dimethacrylate (EGDMA) with more hydrolysis-resistant analogues have demonstrated the significant impact of water sorption. After prolonged exposure to aqueous or enzymatic solutions, EGDMA polymers show a substantial increase in water uptake, which corresponds to a greater loss of material and a more significant reduction in diametral tensile strength (DTS). frontiersin.orgnih.gov For example, after 15 weeks of accelerated aging at 55°C, the water sorption for EGDMA disks was 3.3 times higher than for more resistant polymers, leading to an 88% reduction in DTS. nih.gov This increased water sorption is believed to mediate further ester bond hydrolysis, creating a feedback loop of degradation. frontiersin.org

The following table summarizes the effects of prolonged incubation in a cholesterol esterase (CEase) solution on EGDMA polymer discs, highlighting the relationship between water sorption and material integrity. nih.gov

PropertyConditionEGDMA ResultSignificance (p-value)
Material Loss 9 weeks in CEaseExponential Loss0.0296
Diametral Tensile Strength (DTS) 9 weeks in CEaseExponential Decrease0.0014
Water Sorption 9 weeks in CEaseExponential Increase0.0002

This interactive table showcases data from a 9-week study on EGDMA discs, demonstrating how enzymatic exposure leads to significant material degradation and increased water uptake. nih.gov

Environmental and Chemical Stability in Diverse Matrices

The stability of this compound polymers is highly dependent on the chemical and biological environment to which they are exposed. In biological matrices, such as the oral cavity, degradation is often accelerated by the presence of enzymes. uomustansiriyah.edu.iq Saliva contains hydrolase enzymes, specifically cholesterol esterase (CEase) and pseudocholinesterase, which can catalyze the breakdown of ester linkages in dental resins. uomustansiriyah.edu.iq This enzymatic action significantly accelerates the biodegradation of these materials beyond simple hydrolysis. nih.govnih.gov

Furthermore, microorganisms can play a substantial role in the degradation process. The bacterium Streptococcus mutans, for example, can contribute to the breakdown of methacrylate polymers through its esterase activity, which severs the vulnerable internal ester bonds. nih.govresearchgate.net This bacterial degradation can lead to increased surface wettability and water sorption, further compromising the material's integrity. nih.gov

The chemical environment, particularly pH, also influences stability. Studies on orthodontic adhesives containing EGDMA have investigated the leaching of monomers into solutions with varying pH levels, simulating the fluctuations that occur in the oral cavity. bibliotekanauki.pl These experiments confirmed a lack of complete chemical stability, with component monomers being released into the external environment. bibliotekanauki.pl However, a clear, universal correlation between the pH of the external environment and the concentration of leached monomers was not always observed, suggesting complex interactions. bibliotekanauki.pl The use of EGDMA as a crosslinker in molecularly imprinted polymers (MIPs) for environmental applications also underscores the need for chemical and thermal stability to resist environmental influences during use. rsc.org

Factors Affecting Polymer Degradation Rates

Several interconnected factors govern the rate at which this compound polymers degrade.

Chemical Structure: The intrinsic chemistry of the monomer is paramount. The ethylene glycol segments in EGDMA render it more hydrophilic and thus more susceptible to hydrolytic degradation compared to more hydrophobic monomers like bisphenol A-glycidyl methacrylate (BisGMA). uomustansiriyah.edu.iq

Temperature: Elevated temperatures accelerate degradation processes. Studies have shown that increasing the temperature from 37°C to 55°C significantly increases the rate of water sorption and weight loss in EGDMA polymers, demonstrating an accelerated aging effect. nih.gov

Enzymatic Activity: The presence of enzymes can dramatically increase the degradation rate. For instance, EGDMA discs show an exponential loss of material and strength when exposed to cholesterol esterase, a process much faster than simple hydrolysis in a buffer solution. uomustansiriyah.edu.iqnih.gov

Cross-link Density: The degree of cross-linking generally enhances thermal stability compared to linear polymers. nist.govmarquette.edu However, for some systems, the effect of cross-linker chain length on the thermal degradation temperature has been found to be negligible, suggesting a complex relationship. mdpi.com

Analysis of Degradation Products and Their Formation Pathways

The primary degradation pathway for this compound polymers in aqueous and biological environments is the hydrolysis of their ester bonds. frontiersin.orgnih.gov For EGDMA, which has internal ester linkages relative to the polymerizable groups, this hydrolysis leads to the cleavage of the polymer backbone. frontiersin.orgnih.gov

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) have been employed to identify the by-products of this degradation. frontiersin.orgnih.gov GC/MS analysis has conclusively identified ethylene glycol as a major degradation by-product of EGDMA polymers following enzymatic exposure. nih.govnih.gov The formation of ethylene glycol confirms that the esterase-catalyzed degradation targets the central part of the EGDMA molecule, resulting in the scission of the polymer chain. nih.gov

LC/MS analysis has revealed additional, unique degradation products, although their specific identification can be complex. frontiersin.org The detection of these by-products provides crucial insight into the specific chemical transformations occurring as the polymer matrix breaks down.

The table below lists the key degradation product of EGDMA identified through analytical studies.

Precursor PolymerDegradation EnvironmentAnalytical MethodIdentified Degradation Product
EGDMA Cholesterol Esterase (CEase)GC/MSEthylene Glycol
EGDMA Streptococcus mutansGC/MS, LC/MSEthylene Glycol
EGDMA Cholesterol Esterase (CEase)LC/MS9 unique by-products (unspecified)

This interactive table summarizes the findings from degradation studies, identifying the primary by-products formed from the breakdown of EGDMA polymers. frontiersin.orgnih.govresearchgate.net

Theoretical and Computational Investigations of Ethylidene Dimethacrylate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of polymerization. While specific DFT studies on ethylidene dimethacrylate are not prevalent in the literature, extensive research on analogous molecules like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) provides a robust framework for understanding its behavior. rsc.orgscielo.br

DFT studies are used to investigate the elementary steps of free-radical polymerization: initiation, propagation, chain transfer, and termination. For instance, calculations can determine the energetics of thermal self-initiation, where radicals are formed without an external initiator. wpmucdn.com Studies on MMA have explored various potential self-initiation pathways, such as the Mayo mechanism, which involves the formation of a Diels-Alder adduct that then generates monoradicals. wpmucdn.com Computational quantum chemistry has been vital in assessing the viability of these proposed mechanisms by calculating the activation energies for intermediate formation and subsequent radical generation. wpmucdn.com

Kinetic Modeling and Simulation of Polymerization and Crosslinking Processes

The polymerization of difunctional monomers like this compound leads to the formation of a complex, three-dimensional crosslinked network. Kinetic modeling and simulation are essential for predicting the evolution of this network structure and the associated macroscopic properties. Models developed for the copolymerization of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) are highly relevant. tandfonline.comscielo.org.mx

These models are often based on the method of moments, which allows for the prediction of average molecular weight, the onset of gelation (the gel point), and the build-up of the gel fraction as a function of conversion. tandfonline.comscielo.org.mx Key phenomena that must be incorporated into these models include:

Diffusion-Controlled Reactions: As polymerization proceeds, the viscosity of the system increases dramatically, causing the termination and propagation rate constants to become diffusion-controlled. This leads to autoacceleration (the Trommsdorff or gel effect).

Pendant Double Bond Reactivity: Not all double bonds react with the same probability. The reactivity of a pendant double bond (one that is already attached to a polymer chain) can differ from that of a monomeric double bond.

Cyclization: Intramolecular reactions can occur where a growing radical chain reacts with a pendant double bond on the same chain, forming a loop. This primary cyclization does not contribute to the network formation and is an important consideration in kinetic simulations. tandfonline.com

Simulations have successfully represented gel-point and reaction rate data for MMA/EGDMA systems across a wide range of crosslinker concentrations. tandfonline.com These computational tools can be adapted to predict the polymerization kinetics of this compound, helping to tailor reaction conditions to achieve desired network structures and properties. nycu.edu.twdtu.dk

Computational Studies on Activation Energies of Key Reaction Steps

For example, studies on ethyl methacrylate (EHMA) have used computational approaches to determine Arrhenius parameters for the propagation step, finding activation energies in the range of 15–16 kJ/mol. researchgate.net These studies also revealed a strong dependence of both activation energy and pre-exponential factors on the solvent type, highlighting the role of direct interactions between the monomer and the propagating radical in the transition state. researchgate.net In the photoinitiated polymerization of a dimethacrylate oligomer, a low activation energy of 2.2 kcal/mol (approximately 9.2 kJ/mol) was calculated from the phenomenological rate constant's dependence on temperature. kpi.ua

For copolymer systems like MMA/EGDMA, the activation energy for interactions with other chemical species, such as dopants, has also been calculated. The activation energy of interaction between an MMA/EGDMA copolymer and a lithium perchlorate (B79767) dopant was calculated to be 31.52 kJ/mol, while for pure poly(EGDMA) it was 54.7 kJ/mol. mdpi.com These values are crucial for understanding the temperature dependence of material properties like ionic conductivity. mdpi.com

SystemProcessCalculated Activation EnergySource
Ethyl Methacrylate (EHMA)Propagation Reaction15-16 kJ/mol researchgate.net
Dimethacrylate OligomerOverall Photoinitiated Polymerization~9.2 kJ/mol (2.2 kcal/mol) kpi.ua
MMA/EGDMA CopolymerInteraction with LiClO₄ Dopant31.52 kJ/mol mdpi.com
Poly(EGDMA)Interaction with LiClO₄ Dopant54.7 kJ/mol mdpi.com
Table 1: Examples of Computationally Determined Activation Energies in Related Methacrylate Systems.

Exploration of Structure-Property Relationships through Computational Approaches

A central goal of polymer science is to understand and predict how a monomer's chemical structure dictates the final properties of the bulk polymer. Computational approaches provide a direct link between molecular architecture and macroscopic performance. For dimethacrylate networks, key relationships have been established between monomer characteristics and polymer properties. nih.govmit.edu

Molecular dynamics (MD) simulations can model the curing process and predict how monomer flexibility, size, and functionality influence the resulting network. dtu.dk For example:

Monomer Flexibility: More flexible monomers, such as those with longer ethylene glycol chains between methacrylate groups, tend to result in polymers with lower glass transition temperatures (Tg). dtu.dk However, this flexibility can also lead to a higher probability of cyclization reactions, which create elastically inactive loops and can affect mechanical properties. dtu.dk

Steric Hindrance: The presence of bulky side groups, like the α-methyl group in methacrylates compared to acrylates, reduces the polymerization rate due to steric effects and reduced translational mobility of the monomer. dtu.dk

Network Heterogeneity: Dimethacrylate polymerizations often form heterogeneous networks consisting of highly crosslinked microgel-like regions embedded in a less crosslinked matrix. nih.gov Computational studies, in conjunction with experimental techniques like atomic force microscopy (AFM), can help characterize the size and distribution of these heterogeneities, which are known to significantly impact mechanical properties like impact resistance. nih.gov

By systematically varying monomer structures in silico, researchers can build quantitative structure-property relationship (QSPR) models to guide the design of new materials with tailored mechanical, thermal, and chemical properties. nist.govmdpi.com

Monomer Structural FeatureInfluence on Polymerization/NetworkResulting Polymer PropertySource
Increased Linker Flexibility (e.g., longer glycol chain)Promotes formation of cycles; reduces packingLower Glass Transition Temp (Tg); lower density dtu.dk
Presence of α-methyl group (Methacrylate vs. Acrylate)Reduces polymerization rate via steric hindranceSlower curing kinetics dtu.dk
Rigid Aromatic Core (e.g., Bis-GMA)Forms strong hydrogen bonds; hindered rotationHigh modulus; limited conversion; brittle network nih.govnih.gov
Formation of Heterogeneities (Microgels)Creates spatial variations in crosslink densityAffects mechanical properties, especially impact resistance nih.gov
Table 2: Computationally Explored Structure-Property Relationships in Dimethacrylate Networks.

Stereochemical Analysis of Isomers and Their Impact on Polymerization and Network Structure

The spatial arrangement of atoms within a monomer can have a profound effect on its reactivity and the structure of the resulting polymer. For monomers that can exist as stereoisomers (e.g., cis/trans isomers or enantiomers), computational analysis can predict how each isomer will behave during polymerization.

While specific studies on this compound isomers are limited, research on other functional monomers provides clear examples of this principle. For instance, in the radical polymerization of certain exo-methylene heterocyclic compounds, the cis-isomer was found to be consumed faster than the trans-isomer. uliege.beuliege.be Computational analysis revealed that the dihedral angle between the vinyl and carbonyl groups was smaller in the cis-isomer, resulting in a more planar and thus more reactive conformation for radical addition. uliege.be

This concept is directly applicable to this compound. The presence of the ethylidene group could potentially lead to different isomeric forms. A theoretical stereochemical analysis would involve:

Geometry Optimization: Calculating the most stable 3D structures for each possible isomer.

Reactivity Analysis: Using DFT to model the transition states for radical addition to each isomer, thereby determining their relative reactivities.

Network Simulation: Employing molecular dynamics to simulate how the use of different isomers (or mixtures) influences the topology of the final crosslinked network, affecting properties like crosslink density, free volume, and mechanical response.

Such analyses are crucial for controlling the final properties of the polymer network, as the stereochemistry of the monomer units can dictate chain conformation and the efficiency of the crosslinking process. scispace.com

Thermodynamic and Kinetic Ligand-Protein Binding Parameter Studies in Related Systems

While this compound is primarily a component of polymeric materials, the computational techniques used to study its reactivity are broadly applicable across chemical sciences, including drug discovery and molecular biology. nih.gov In that field, a key focus is understanding the thermodynamic and kinetic parameters that govern the binding of a small molecule (a ligand) to a biological target, typically a protein. frontiersin.org

Computational strategies are essential for estimating these parameters, which are crucial for designing effective and specific drugs. nih.gov

Thermodynamic Parameters: These relate to the stability of the ligand-protein complex and are often expressed as the binding free energy (ΔG). Lower binding free energy indicates a higher binding affinity. Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI) are used to calculate these values. frontiersin.org

Kinetic Parameters: These describe the rates at which a ligand binds (the association rate constant, k_on) and unbinds (the dissociation rate constant, k_off) from its target. The residence time of a drug on its target (inversely related to k_off) is a critical parameter for its efficacy. researchgate.net Molecular dynamics simulations can be used to model the entire binding or unbinding process to estimate these rates. nih.gov

These computational studies allow for a "multidimensional" screening of drug candidates, evaluating them not just on affinity but also on kinetic and thermodynamic specificity—the ability to bind the intended target over other, similar proteins. researchgate.netrsc.org This approach, rooted in the same fundamental principles of molecular modeling used for polymer systems, provides a powerful paradigm for rational design in both materials science and pharmacology.

Advanced Analytical Methodologies for Characterization of Ethylidene Dimethacrylate and Its Polymers

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for probing the chemical structure of EDMA and its polymers. These techniques rely on the interaction of electromagnetic radiation with the material to provide information on functional groups, bonding environments, and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the polymerization of ethylidene dimethacrylate. The FT-IR spectrum of the EDMA monomer displays several characteristic absorption bands. The polymerization process can be monitored by observing the disappearance or significant decrease in the intensity of the bands associated with the vinyl group, particularly the C=C stretching vibration. ikm.mkukm.my

Key vibrational bands for dimethacrylate monomers and their polymers include:

C-H Stretching: Bands in the region of 2870-2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. ikm.mkresearchgate.net

C=O Stretching: A very strong and sharp absorption band typically appears around 1717-1732 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the ester functionality. ikm.mkscielo.br

C=C Stretching: A distinct band around 1636-1638 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond in the methacrylate (B99206) group. ikm.mkresearchgate.net The reduction of this peak's intensity is a direct indicator of the degree of monomer-to-polymer conversion. mdpi.com

C-O-C Stretching: Strong absorptions in the 1100-1265 cm⁻¹ range are assigned to the stretching vibrations of the C-O-C ester linkage. ikm.mkresearchgate.netscielo.br

=C-H Vibrations: Bands related to the vinyl group, such as the =C-H out-of-plane bending, can be observed, for instance, around 816 cm⁻¹. researchgate.net

In the resulting poly(this compound), the spectrum is dominated by the ester and alkane group absorptions, while the peaks for the C=C double bond at ~1637 cm⁻¹ are markedly diminished, confirming successful polymerization. ukm.my

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Polymer

Wavenumber (cm⁻¹) Assignment Monomer/Polymer Reference
2960, 2930, 2894 ν(C-H) in CH₃, CH₂ Both ikm.mk
1717-1732 ν(C=O) ester Both ikm.mkscielo.br
1636-1638 ν(C=C) vinyl Monomer ikm.mkresearchgate.net
1152-1263 ν(C-O-C) ester Both ikm.mkscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of the monomer and to analyze the resulting polymer.

¹H-NMR Spectroscopy: The proton NMR spectrum of EDMA shows distinct signals corresponding to the different types of protons in the molecule. For the closely related ethylene (B1197577) dimethacrylate, characteristic shifts are observed that help identify the structure. chemicalbook.com

Vinyl Protons (=CH₂): Two separate signals appear for the two non-equivalent vinyl protons, typically around 6.13 ppm and 5.59 ppm. chemicalbook.com These signals are key identifiers for the unpolymerized methacrylate end-groups.

Ethylene Protons (-O-CH₂-CH₂-O-): The protons of the ethylene bridge typically show a singlet at approximately 4.41 ppm. chemicalbook.com

Methyl Protons (-CH₃): The methyl protons attached to the double bond give a signal at around 1.95 ppm. chemicalbook.com

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. For dimethacrylate structures, the key resonances include:

Carbonyl Carbon (C=O): The ester carbonyl carbon signal is found in the downfield region, typically around 167 ppm.

Vinylic Carbons (C=C): The quaternary carbon of the double bond (C=C) appears around 136 ppm, while the methylene carbon (=CH₂) is observed at approximately 125 ppm.

Ethylene Bridge Carbons (-O-CH₂-CH₂-O-): The carbons of the ethylene glycol bridge are typically found around 62-63 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal appears in the upfield region, around 18 ppm.

During polymerization, the signals corresponding to the vinylic protons and carbons diminish, providing a quantitative measure of the reaction's progress. acs.org

Table 2: Typical ¹H-NMR Chemical Shifts for Ethylene Dimethacrylate

Assignment Chemical Shift (ppm) Multiplicity Reference
Vinyl H (A) ~6.13 Singlet/Multiplet chemicalbook.com
Vinyl H (B) ~5.59 Singlet/Multiplet chemicalbook.com
Ethylene (-CH₂-CH₂-) ~4.41 Singlet chemicalbook.com

UV-Visible Spectroscopy for Unsaturation Detection

UV-Visible (UV-Vis) spectroscopy is a straightforward method for detecting the presence of chromophores, such as the conjugated system in the methacrylate group (C=C-C=O). ej-eng.orgupi.edu Organic molecules containing π-electrons can absorb ultraviolet or visible light to excite these electrons to higher energy orbitals. libretexts.org

For dimethacrylates, the π → π* transition of the α,β-unsaturated ester group results in a characteristic absorption maximum (λmax). In a study of ethylene glycol dimethacrylate (EGDM), the double bond was observed at a λmax of 245 nm when dissolved in dichloromethane (B109758). researchgate.net This absorption is characteristic of the methacrylate functionality and can be used to monitor its concentration. As polymerization proceeds, the conjugation is lost, and the intensity of this absorption peak decreases, which can be correlated with the consumption of monomer. libretexts.org The technique is particularly useful for quantitative analysis following Beer-Lambert's law, where absorbance is proportional to the concentration of the absorbing species. msu.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS is particularly valuable for analyzing the surface chemistry of poly(this compound) and its copolymers, providing insights into the bonding environments of carbon and oxygen atoms. casaxps.comnrel.gov

The analysis of high-resolution spectra for the C 1s and O 1s core levels allows for the deconvolution of peaks corresponding to different chemical states. nrel.gov

C 1s Spectrum: The C 1s spectrum of a dimethacrylate polymer can be fitted with multiple component peaks. For example, in poly(methyl methacrylate), a related polymer, distinct peaks are assigned to carbon in different environments: C-C/C-H bonds, C-O bonds, and O-C=O (ester) groups, which appear at progressively higher binding energies. casaxps.com

O 1s Spectrum: The O 1s spectrum typically shows two components corresponding to the two types of oxygen atoms in the ester group: the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O-C). casaxps.com

XPS can confirm the successful incorporation of the monomer into a polymer structure and verify the retention of the ester functionality on the material's surface. researchgate.net It is a powerful tool for assessing surface modifications, contamination, and the chemical integrity of the polymer surface. mdpi.com

Table 3: Representative Binding Energies for Carbon and Oxygen in Methacrylate Polymers

Core Level Chemical Group Approximate Binding Energy (eV) Reference
C 1s C-C, C-H ~285.0 casaxps.comnrel.gov
C 1s C-O ~286.5 casaxps.comnrel.gov
C 1s O-C=O ~289.0 casaxps.comnrel.gov
O 1s C=O ~532.0 casaxps.com

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are essential for determining the thermal stability, decomposition profile, and service temperature range of polymeric materials.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It provides critical information about the thermal stability and decomposition kinetics of poly(this compound). The resulting plot of mass versus temperature is called a thermogram. libretexts.org

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is maximal, allowing for more precise identification of individual decomposition stages that might overlap in the TGA curve. libretexts.orgtainstruments.com

For crosslinked dimethacrylate polymers, thermal degradation is often a multi-stage process. mdpi.com

Initial Stage: A small initial weight loss, often below 150°C, can be attributed to the evaporation of absorbed moisture or residual solvents. nih.gov

Main Decomposition: The primary degradation of the polymer network occurs at higher temperatures. For copolymers of glycidyl (B131873) methacrylate and ethylene glycol dimethacrylate, the main degradation can start around 240-250°C. researchgate.net The degradation often involves the scission of the ester groups and the breakdown of the polymer backbone. nih.gov

Final Stage: At very high temperatures (e.g., above 400-500°C), further decomposition of the more stable structures occurs, eventually leaving a char residue in an inert atmosphere. mdpi.com

The thermal stability of poly(EDMA) can be influenced by factors such as the degree of crosslinking and the presence of comonomers. scielo.br TGA/DTG analysis is crucial for comparing the thermal stability of different polymer formulations and determining their maximum operating temperature. nih.gov

Table 4: Example of Thermal Decomposition Data for Methacrylate-Based Copolymers

Parameter Description Temperature Range (°C) Reference
Tonset Extrapolated onset temperature of decomposition 230 - 250 researchgate.net
Tpeak (DTG) Temperature of maximum weight loss rate 270 - 400 mdpi.comnih.gov
Weight Loss (Main Stage) Percentage weight loss in the main decomposition step ~80% mdpi.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers, including the glass transition temperature (Tg) and the exothermic processes associated with curing. nih.govspecialchem.com The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This parameter is critical as it dictates the material's mechanical properties at different temperatures. specialchem.comnih.gov

In the context of this compound and other dimethacrylate polymers, DSC is employed to monitor the heat flow associated with the polymerization or curing reaction. nih.govkpi.ua The exothermic peak observed in a DSC thermogram provides detailed information about the curing process, including the onset temperature of polymerization, the temperature at which the reaction rate is maximum (Tp), and the total heat evolved, which is proportional to the degree of conversion. nih.govmdpi.com

Studies on various dimethacrylate systems have demonstrated the utility of DSC in evaluating their polymerization activity. For instance, ethyleneglycol dimethacrylates exhibit sharp exothermic peaks, with the maximum peak temperatures (Tp) varying with the length of the ethyleneglycol chains. nih.gov The curing behavior of these resins can be systematically investigated by analyzing the heat flow as a function of time and temperature. kpi.uamdpi.com Furthermore, DSC can be used to determine the degree of conversion in dimethacrylate polymers, offering a faster and potentially more accurate alternative to techniques like Fourier Transform Infrared Spectroscopy (FTIR). unesp.br

The glass transition temperature of the final polymer network is a key parameter that can be determined from the second heating scan in a DSC experiment, after the initial curing process is complete. adhesion.kr Research on thermosensitive polymers based on N-isopropylacrylamide and cross-linked with poly(ethylene glycol) dimethacrylates has shown that the Tg can be influenced by the length of the cross-linker chain. mdpi.com For instance, a study on oligo-ethylene glycol methacrylate (OEGMA) revealed a low glass transition temperature of -91 °C for a shorter chain oligomer. rsc.org

Detailed findings from DSC analyses of various dimethacrylate polymers are presented in the table below.

Table 1: DSC Analysis of Dimethacrylate Polymers

Polymer System Analytical Focus Key Findings Reference(s)
Ethyleneglycol dimethacrylates Polymerization activity Showed sharp exothermic peaks; maximum peak temperatures (Tp) decreased with increasing lengths of ethyleneglycols. nih.gov
Diurethane dimethacrylate (UDMA) Degree of Conversion DSC provided an average degree of conversion of 80.85 ± 1.06% (with camphorquinone (B77051) photoinitiator) and 78.27 ± 1.71% (with fluorescein (B123965) photoinitiator), showing higher accuracy than MIR. unesp.br
N-isopropylacrylamide cross-linked with poly(ethylene glycol) dimethacrylates (PEGDMAs) Glass Transition Temperature (Tg) The Tg values varied depending on the PEGDMA chain length, with values around 130-141°C observed in the first heating run. mdpi.com
Oligo-ethylene glycol methacrylate (OEGMA) Thermal Transitions A short-chain OEGMA (475 g mol−1) exhibited a glass transition temperature (Tg) of −91 °C and a crystallization temperature (Tc) of −24 °C. rsc.org

Microscopic and Imaging Techniques for Morphological and Network Analysis

Microscopic techniques are indispensable for visualizing the surface morphology and internal network structure of polymers derived from this compound. These methods provide critical information on filler dispersion, porosity, and surface topography, which directly impact the material's physical and mechanical properties.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology of materials at the micro- and nanoscale. usm.my In the analysis of this compound-based polymers and composites, SEM is employed to examine the dispersion of fillers, the integrity of the polymer matrix, and the morphology of fracture surfaces. mdpi.comproquest.com

For instance, in dental composites, SEM images can reveal the uniformity of distribution of fillers like silica (B1680970) within the resin matrix. mdpi.com The surface morphology of porous polymer monoliths prepared from ethylene dimethacrylate has been studied using SEM to confirm successful wall attachment and to characterize the monolithic structure. researchgate.net Furthermore, studies on conductive films containing ethylene dimethacrylate have utilized SEM to demonstrate good filler dispersion. usm.my The technique is also valuable for assessing topographical changes on polymer surfaces after various treatments. ksu.edu.sa For sample preparation, specimens are often mounted on stubs and sputter-coated with a conductive material like gold or palladium to prevent electrostatic charging during imaging. usm.myui.ac.id

Table 2: SEM Analysis of this compound and Related Polymers

Material System Purpose of Analysis Key Observations Reference(s)
Dental composites with P-TEGDMA and SiO2 Evaluate filler dispersion and morphology SEM images showed a uniform distribution of SiO2 and P-TEGDMA particles. mdpi.com
PVC/PEO/PAni/EDMA conductive films Analyze filler dispersion The addition of EDMA resulted in good dispersion of fillers in the conductive films. usm.my
Ethylene dimethacrylate porous polymer monoliths Study monolith morphology and wall attachment SEM images confirmed the successful fabrication of monoliths with good wall attachment and a radially homogenous structure. researchgate.net
Dimethacrylate polymer substrate Evaluate surface topographical changes SEM images showed significant topographical changes after treatment with adhesive resin or an organic catalyst-alcohol solution. ksu.edu.sa

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of polymer networks. reading.ac.uk TEM is particularly useful for examining the morphology of copolymer particles and the dispersion of nanofillers within a polymer matrix.

In the study of butyl acrylate-co-poly(ethylene glycol) dimethacrylate copolymers synthesized via microemulsion polymerization, TEM revealed average particle diameters ranging from 20 nm to approximately 40 nm. tandfonline.com Another study on particles crosslinked with ethylene glycol dimethacrylate (EGDMA) observed a core-shell-like morphology. researchgate.net TEM has also been instrumental in characterizing nanostructured photopolymerizable systems, where the addition of a block copolymer to a dimethacrylate formulation induced phase separation at the nanometer scale, which was retained after UV curing. reading.ac.uk The analysis of glycidyl methacrylate/clay nanocomposites by TEM has helped to establish the successful incorporation and dispersion of clay nanofillers within the copolymer structure. bohrium.com

Table 3: TEM Analysis of this compound and Copolymers

Material System Purpose of Analysis Key Findings Reference(s)
Butyl acrylate-co-poly(ethylene glycol) dimethacrylate (BA/PEGDMA) Determine particle size Average diameters of copolymer particles ranged from 20 nm to approximately 40 nm. tandfonline.com
p(4-VP) particles crosslinked with EGDMA Analyze particle morphology Particles exhibited a core-shell-like architecture, which was more pronounced than in DVB-crosslinked particles. researchgate.net
Dimethacrylate formulation with PS-b-PEO block copolymer Characterize nanostructure The addition of the block copolymer induced nanoscale phase separation that was maintained after UV curing. reading.ac.uk

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and can also probe the mechanical properties of surfaces at the nanoscale. scielo.brredalyc.org It is a powerful tool for analyzing the surface morphology, roughness, and nanomechanical properties of this compound polymers and composites. thieme-connect.deresearchgate.net

AFM has been used to evaluate the surface morphology of dental composites, revealing differences in surface roughness after various treatments. thieme-connect.deresearchgate.net It has been shown to have higher precision than optical profilometers for nanoscale roughness analysis. thieme-connect.de In tapping mode, the phase magnitude of the AFM signal can reveal the conformation of single protein molecules adsorbed on polymer surfaces, which is useful for biomaterial applications. nih.gov AFM has also been employed to characterize the surface of polymeric blends and nanocomposites, providing insights into filler dispersion and surface inhomogeneities that affect properties like adhesion and wettability. scielo.brnih.gov Furthermore, AFM-based methods have been developed to measure the elastic modulus of soft polymer surfaces by analyzing the adhesive interactions between the AFM tip and the sample. free.fr

Table 4: AFM Analysis of this compound and Related Polymers

Material System Analytical Focus Key Findings Reference(s)
Dental resin-based materials Surface roughness analysis AFM provided higher precision in roughness analysis at the nanoscale compared to optical profilometers. A significant correlation was found between AFM and profilometer results. thieme-connect.de
Poly(ethyl acrylate-co-hydroxyethyl acrylate) with laminin (B1169045) Protein conformation on polymer surfaces The phase magnitude in tapping mode AFM revealed single laminin molecule conformations on the polymer substrates. nih.gov
Polymeric blends of di(meth)acrylate monomers and polycarbonate Surface morphology AFM was used to obtain images to evaluate the surface of the materials. nih.gov
Dental composites with nanoparticulate silica Surface morphology and nanohardness AFM was used to evaluate surface morphology, while nanoindentation provided nanohardness and elasticity modulus. The type of silane (B1218182) coupling agent influenced morphology and mechanical properties. researchgate.net

Chromatographic and Mass Spectrometric Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of residual monomers and other components in this compound-based materials. These methods are crucial for quality control and for assessing the biocompatibility of materials, particularly in dental and medical applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for quantifying residual monomers in polymerized dimethacrylate systems. waters.com The method typically involves extracting the residual monomers from the polymer matrix using a suitable solvent, followed by separation and detection. 43.230.198

HPLC has been extensively used to determine the amount of unreacted monomers, such as this compound (referred to as ethylene glycol dimethacrylate or EGDMA in some studies), that may leach from dental composites. aaem.plnih.gov In these studies, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. aaem.plusm.my The separated components are typically detected using a UV detector. 43.230.198

Research has focused on quantifying the release of EGDMA and other methacrylates from various dental materials over time, providing valuable data on their chemical stability. aaem.plaaem.pl For instance, one study found that the concentration of EGDMA released from certain composite materials into water increased after 24 hours of storage. aaem.pl HPLC methods are also developed for the simultaneous analysis of multiple components released from drug delivery systems, showcasing the versatility of the technique. nih.gov The sample preparation for HPLC analysis often involves dissolving a portion of the material and precipitating the polymer to isolate the soluble monomer fraction. usm.my

Table 5: HPLC Analysis of this compound and Related Monomers | Material/Application | Analyte(s) | HPLC Method | Key Findings | Reference(s) | | --- | --- | --- | --- | | Dental composite materials | Ethylene glycol dimethacrylate (EGDMA), TEGDMA, UDMA, BPA | RP-HPLC with UV detection; mobile phase: acetonitrile/water. | EGDMA was detected in eluates from some materials after 24 hours of storage in water, with concentrations up to 0.442 µg·cm-3. | aaem.plaaem.pl | | Denture base materials | Residual methyl methacrylate (MMA) | HPLC with C18 column; mobile phase: acetonitrile/water (50/50). | The residual monomer content was found to be 1.44 wt.% for heat-cured samples and 8.71 wt.% for self-cured samples. | usm.my | | Dendritic methacrylate copolymers | Residual methyl methacrylate (MMA) and acetoacetoxyethyl methacrylate (AAEM) | HPLC with UV detection at 205 nm after extraction with tetrahydrofuran. | The amount of residual MMA decreased, while residual AAEM increased with higher initial concentrations of AAEM in the resin mixture. | 43.230.198 | | Di(ethylene glycol) dimethacrylate | Di(ethylene glycol) dimethacrylate | Reverse phase (RP) HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. | The method allows for the analysis and scalable preparative separation of the compound. | sielc.com | | Polyacrylate polymers | Residual polar and non-polar monomers | Reverse-phase HPLC after dissolving the polymer directly in tetrahydrofuran. | The method simplifies sample preparation and allows for the quantification of various monomers in a single run. | waters.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and speed. nih.govmdpi.com It is particularly valuable for the detection and quantification of trace-level analytes in complex matrices. mdpi.com The methodology combines the superior separation capabilities of UHPLC, which utilizes columns with sub-2 µm particles, with the definitive identification and quantification power of tandem mass spectrometry.

In the context of this compound, UHPLC-MS/MS can be employed for various analytical purposes. While specific applications directly characterizing the EGDMA monomer are not extensively detailed in the reviewed literature, the technique's principles support its use for purity analysis, identification of isomers, and detection of residual monomers or degradation by-products in polymer formulations.

A relevant application involves the use of a monolithic stationary phase incorporating a copolymer of butyl methacrylate and ethylene glycol dimethacrylate for in-tube solid-phase microextraction (SPME) coupled with UHPLC-MS/MS. nih.govnih.gov This online sample preparation and analysis setup demonstrates the integration of EGDMA-based polymers into analytical workflows to determine other target analytes, such as antipsychotics in plasma samples. nih.govnih.gov The system showcases the potential for creating highly specific and efficient analytical methods. The validation of such methods typically involves assessing linearity, limits of detection (LODs), and precision, with reported LODs for certain analytes reaching as low as 1.3–4.7 ng/L. mdpi.comnih.gov

Table 1: Representative UHPLC-MS/MS Method Parameters (General Application)

Parameter Setting
Column Kinetex 2.6 µm PFP 100 Å (2.1 × 50 mm)
Mobile Phase A Water, 0.1% Formic Acid
Mobile Phase B Acetonitrile, 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Mass Analyzer Triple Quadrupole (QqQ)

Note: This table represents typical parameters for UHPLC-MS/MS analysis and may be adapted for specific EGDMA applications. Data adapted from mdpi.com.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. niom.no It combines the separation power of gas chromatography, which separates compounds based on their boiling points and affinity for the stationary phase, with the identification capabilities of mass spectrometry, which fragments molecules and sorts them by their mass-to-charge ratio. niom.nopaperity.org

GC/MS has been successfully applied to the identification and quantification of this compound, often in the context of analyzing substances that migrate from plastic food contact materials or are present in dental composites. d-nb.infonih.govuit.no For instance, a multi-analyte method was developed to determine 84 substances, including ethylene dimethacrylate, in food simulants. d-nb.infonih.gov This method employed a liquid-liquid extraction step followed by analysis on a 60-meter, 5% phenyl methyl siloxane capillary column, which was chosen for its high chromatographic resolution. d-nb.info

Pyrolysis-GC/MS is another powerful variant of this technique used for characterizing polymeric materials. d-nb.infochromatographyonline.com In this method, the polymer is thermally decomposed (pyrolyzed) under controlled conditions into smaller, volatile fragments that are characteristic of the original polymer structure. d-nb.info These fragments are then separated and identified by GC/MS. Pyrolysis-GC/MS has been used to identify EGDMA as a component in light-curing dental filling materials, where a retention time of 19.48 minutes was recorded for the compound under specific chromatographic conditions. chromatographyonline.com The technique is also instrumental in studying the degradation pathways of EGDMA-based polymers by identifying the resulting by-products, such as ethylene glycol, which indicates central polymer backbone breakage. nih.gov

Table 2: GC/MS Parameters for this compound Analysis

Parameter Setting Reference
Technique Pyrolysis-GC/MS chromatographyonline.com
Pyrolysis Temperature 550 °C chromatographyonline.com
GC Column Fused-silica capillary (e.g., DB-5ms type) chromatographyonline.com
Carrier Gas Helium chromatographyonline.com
Injector Temperature 250 °C chromatographyonline.com
MS Ion Source Temp. 230 °C chromatographyonline.com
Mass Range m/z 35–750 chromatographyonline.com
Identified Retention Time 19.48 min chromatographyonline.com

Note: Parameters are from a study on dental filling material analysis.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. iastate.eduforcetechnology.com It is based on the principle that when a beam of X-rays strikes a crystalline material, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. iastate.edu This diffraction pattern is unique to the crystalline phase and provides information about the material's crystallinity, crystal structure, and phase composition. forcetechnology.com For polymeric materials, XRD is used to distinguish between amorphous and crystalline regions. Amorphous materials lack long-range order and produce a broad, diffuse halo in the XRD pattern, whereas crystalline materials produce a series of sharp peaks. mdpi.com

Studies on polymers synthesized with this compound as a cross-linker consistently show that these materials are predominantly amorphous. mdpi.comicm.edu.plresearchgate.net For example, the analysis of thermosensitive polymers of N-isopropylacrylamide cross-linked with poly(ethylene glycol) dimethacrylates revealed XRD patterns with two broad, pronounced diffraction peaks at 2θ values of approximately 7.90° and 19.30°. mdpi.com The broadness of these peaks is indicative of low crystallinity or the presence of nano-sized domains within the polymer network. mdpi.com The absence of sharp peaks from the monomer or other reactants confirms that the polymerization reaction went to completion. mdpi.com

Similarly, XRD analysis of poly(glycidyl methacrylate)-based polymer films cross-linked with EGDMA showed a broad amorphous halo, confirming the amorphous nature of the resulting polymer network. researchgate.nettandfonline.com In studies of nanocomposites where EGDMA-based polymers serve as a matrix, XRD is also used to confirm the successful incorporation and dispersion of crystalline nanofillers, such as hydroxyapatite (B223615) or barium ferrite (B1171679) nanoparticles. icm.edu.plukm.my

Table 3: X-ray Diffraction Findings for EGDMA-Containing Polymers

Polymer System 2θ Peak Positions (°) Observation Reference
P(NIPA-co-PEGDMA) ~7.90 and ~19.30 Broad peaks indicating amorphous structure mdpi.com
P(EGDMA)-Barium Ferrite 18.92 (for related P(VA)-BF) Polycrystalline structure with small crystalline size icm.edu.pl
PGMA-EGDMA Broad halo Amorphous structure researchgate.net

Note: The table summarizes XRD results from different polymer systems containing EGDMA or its derivatives.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. researchgate.netmdpi.com In a typical DMA experiment, a sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. researchgate.net The technique is highly sensitive to polymer chain movements, making it an excellent tool for determining transitions such as the glass transition temperature (Tg). researchgate.net Key parameters obtained from DMA include the storage modulus (E'), which represents the elastic response or the energy stored by the material, and the loss modulus (E''), which represents the viscous response or the energy dissipated as heat. mdpi.com The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), or damping, which provides a measure of the energy dissipation of the material. mdpi.com

DMA is extensively used to characterize the thermomechanical properties of polymers cross-linked with this compound. The cross-linking of polymer chains with EGDMA directly influences the material's viscoelastic properties. For instance, studies on dopamine (B1211576) methacrylamide (B166291) elastomers have shown that cross-linking with EGDMA tunes the viscoelastic properties, affecting adhesion. nih.gov The frequency dependence of the storage modulus (G') and loss modulus (G'') showed gradual decreases with the fraction of EGDMA, indicating that even light cross-linking can significantly alter the polymer's behavior. nih.gov

In blends of methyl methacrylate (MMA) and EGDMA, DMA measurements performed over a temperature range of -50 to 180 °C at a frequency of 1 Hz were used to evaluate the effect of additives like polycarbonate on the final properties. nih.gov The glass transition temperature, often taken from the peak of the tan δ curve, is a critical parameter that reflects the cross-link density of the polymer network. nih.gov Higher cross-link densities generally lead to a higher Tg and an increased storage modulus in the rubbery region (E'rub). nih.gov DMA results for various dimethacrylate polymers show that factors such as the chemical structure of the monomers and the degree of conversion significantly impact the final mechanical properties. mdpi.com

Table 4: Representative DMA Measurement Parameters and Findings

Parameter Value/Observation Reference
Analysis Mode Dual Cantilever Clamp nih.gov
Temperature Range -50 °C to 180 °C nih.gov
Heating Rate 3 °C/min nih.gov
Frequency 1 Hz nih.gov
Key Measurements Storage Modulus (E'), Loss Modulus (E''), tan δ mdpi.comnih.gov
Typical Finding Cross-linking with EGDMA tunes viscoelastic properties. nih.gov
Typical Finding Higher cross-link density increases Tg and rubbery modulus. nih.gov

Note: This table provides typical experimental conditions and general findings from DMA studies on EGDMA-containing polymers.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of Ethylidene dimethacrylate?

To confirm the chemical structure and purity of this compound, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) (for molecular structure verification, including methacrylate group identification), Fourier-Transform Infrared Spectroscopy (FTIR) (to detect functional groups like C=O and C-O-C), and High-Performance Liquid Chromatography (HPLC) (to quantify residual monomers or impurities). For example, NMR peaks at δ 5.6–6.3 ppm (methacrylic vinyl protons) and δ 1.9 ppm (methyl groups) confirm structural integrity . Sample preparation must adhere to anhydrous conditions to prevent hydrolysis artifacts .

Q. How does the degree of cross-linking influence the thermal stability of this compound-based polymers?

The cross-linking density directly impacts thermal stability. Researchers can quantify this via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . For instance, TGA data showing higher decomposition temperatures (>300°C) in highly cross-linked networks indicate enhanced stability due to restricted molecular mobility. Experimental protocols should standardize initiator concentrations (e.g., 1–3 wt% AIBN) and curing conditions (e.g., 70–90°C under nitrogen) to ensure reproducibility .

Q. What solvent systems are optimal for dissolving this compound in polymerization studies?

this compound is soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) but exhibits limited solubility in water. Solubility parameters (e.g., Hansen solubility parameters) should guide solvent selection to ensure monomer homogeneity. For example, THF (δ ≈ 18.6 MPa¹/²) aligns well with the monomer’s polarity, minimizing phase separation during radical polymerization .

Advanced Research Questions

Q. How can conflicting data on this compound’s polymerization kinetics under varying initiator concentrations be resolved?

Contradictions in polymerization rates (e.g., autoacceleration vs. diffusion-limited termination) require multi-variable kinetic modeling and Arrhenius analysis . Researchers should conduct isothermal DSC experiments at controlled temperatures (e.g., 60–90°C) to measure rate constants (k_p). Statistical tools like ANOVA and Tukey’s post hoc tests (as in ) can identify significant deviations. For instance, discrepancies in activation energy (E_a) values may arise from oxygen inhibition or impurities, necessitating strict degassing protocols .

Q. What methodologies optimize this compound’s incorporation into hydrogels for controlled drug delivery without compromising mechanical properties?

To balance drug-loading capacity and mechanical strength, researchers can employ in-situ polymerization with hydrophilic co-monomers (e.g., PEGDA) and rheological modifiers. Dynamic Mechanical Analysis (DMA) and swelling ratio tests under physiological conditions (pH 7.4, 37°C) are critical. For example, hydrogels with 20% this compound exhibit a storage modulus (G’) of ~10 kPa, suitable for sustained release while maintaining structural integrity .

Q. How do nanoparticle additives affect the mechanical properties of this compound-based nanocomposites?

Incorporating nanoparticles (e.g., silica or ZnO) requires surface functionalization to ensure dispersion. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can validate nanoparticle distribution. Mechanical testing (e.g., tensile strength, hardness) should follow ASTM standards. For instance, 5 wt% silica nanoparticles increase flexural strength by 40% due to stress-transfer mechanisms, but agglomeration beyond 10 wt% degrades performance .

Methodological Notes

  • Data Contradiction Analysis : When resolving conflicting results (e.g., variable glass transition temperatures), use error propagation analysis and replicate experiments under identical conditions. Report uncertainties using ±SD or confidence intervals .
  • Advanced Characterization : For nanoscale interactions, pair Small-Angle X-ray Scattering (SAXS) with molecular dynamics simulations to model cross-linking behavior .
  • Statistical Rigor : Apply non-parametric tests (e.g., Kruskal-Wallis ) for non-normal data distributions, as highlighted in dental material studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.